3-(Pyridin-2-yl)propan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-pyridin-2-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c9-6-3-5-8-4-1-2-7-10-8/h1-2,4,7H,3,5-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYRJDSEKCYZKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390198 | |
| Record name | 3-(pyridin-2-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15583-16-1 | |
| Record name | 3-(pyridin-2-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(pyridin-2-yl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-(Pyridin-2-yl)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-(Pyridin-2-yl)propan-1-amine. This bifunctional molecule, incorporating a primary amine and a pyridine ring, serves as a versatile building block in medicinal chemistry and materials science. This document consolidates available data on its physicochemical properties, spectroscopic profile, and reactivity. Detailed experimental protocols for its synthesis and analysis are presented, alongside a discussion of its role as a precursor to compounds with notable biological activities, particularly as potential Selective Serotonin Reuptake Inhibitors (SSRIs).
Chemical and Physical Properties
This compound, also known as 3-(2-pyridyl)propylamine, is a colorless to light yellow liquid at room temperature. Its core structure consists of a propane chain substituted with a primary amine at one end and a pyridine ring at the other. This unique arrangement of a basic aliphatic amine and an aromatic heterocyclic amine imparts distinct chemical characteristics and reactivity.
Identifiers and General Properties
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 15583-16-1 | [1][2] |
| Molecular Formula | C₈H₁₂N₂ | [1][2] |
| Molecular Weight | 136.19 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | |
| InChI | InChI=1S/C8H12N2/c9-6-3-5-8-4-1-2-7-10-8/h1-2,4,7H,3,5-6,9H2 | [1] |
| InChIKey | UGYRJDSEKCYZKI-UHFFFAOYSA-N | [2] |
| SMILES | C1=CC=NC(=C1)CCCN | [1] |
Physicochemical Data
| Property | Value (Predicted/Computed) | Reference(s) |
| Boiling Point | 227.5 ± 23.0 °C at 760 mmHg | |
| Density | 1.003 ± 0.06 g/cm³ | |
| pKa | 9.88 ± 0.10 | |
| LogP | 0.5 | [1] |
| Topological Polar Surface Area | 38.9 Ų | [1] |
Note: Experimental data for melting point and solubility in various solvents are not currently available in published literature.
Spectroscopic Profile
Spectroscopic analysis is crucial for the identification and characterization of this compound. While a comprehensive set of published spectra for this specific compound is limited, typical spectroscopic features can be predicted based on its structural components.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, typically in the downfield region (δ 7.0-8.5 ppm). The protons of the propyl chain will appear in the upfield region. The methylene group adjacent to the pyridine ring (C3-H) would likely be the most deshielded of the aliphatic protons, followed by the methylene group adjacent to the amine (C1-H). The central methylene group (C2-H) would appear as a multiplet due to coupling with the adjacent CH₂ groups. The amine protons (-NH₂) would present as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will display signals for the five distinct carbons of the pyridine ring and the three carbons of the propyl chain. The pyridine carbons will resonate in the aromatic region (δ 120-160 ppm). The aliphatic carbons will be found in the upfield region (δ 20-50 ppm). The carbon attached to the nitrogen of the pyridine ring (C2 of pyridine) is expected to be the most downfield of the pyridine carbons.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups:
-
N-H Stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹ corresponding to symmetric and asymmetric stretching vibrations.
-
C-H Stretching: Aromatic C-H stretching from the pyridine ring will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the propyl chain will be observed just below 3000 cm⁻¹.
-
N-H Bending: A scissoring vibration for the primary amine is expected around 1590-1650 cm⁻¹.
-
C=C and C=N Stretching: Aromatic ring stretching vibrations for the pyridine ring will be present in the 1400-1600 cm⁻¹ region.
-
C-N Stretching: The C-N stretching of the aliphatic amine will likely be in the 1000-1200 cm⁻¹ range.
Mass Spectrometry (MS)
In mass spectrometry, this compound is expected to show a molecular ion peak [M]⁺ at m/z 136. The fragmentation pattern would likely involve cleavage of the propyl chain. A prominent fragment would be the tropylium-like ion resulting from the cleavage of the C-C bond beta to the pyridine ring. Another characteristic fragmentation would be the loss of an amino group or cleavage at the C-C bond alpha to the amine group.[3][4]
Synthesis and Reactivity
This compound can be synthesized through several established synthetic routes. Its bifunctional nature allows for a wide range of chemical transformations, making it a valuable intermediate.
Synthetic Protocols
Several synthetic strategies can be employed to prepare this compound. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Method 1: Reduction of 3-(Pyridin-2-yl)propanenitrile
A common and efficient method is the reduction of 3-(pyridin-2-yl)propanenitrile.
-
Reaction Scheme:
-
Detailed Protocol:
-
In a round-bottom flask, dissolve 3-(pyridin-2-yl)propanenitrile in a suitable solvent such as anhydrous ethanol or tetrahydrofuran (THF).
-
Add a reducing agent. Common choices include lithium aluminum hydride (LiAlH₄) in THF or catalytic hydrogenation using Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
If using LiAlH₄, the reaction is typically stirred at room temperature or under reflux for several hours. Careful quenching with water and aqueous sodium hydroxide is then required.
-
For catalytic hydrogenation, the reaction mixture is subjected to hydrogen gas pressure (typically 50 psi) in a hydrogenation apparatus and stirred until the reaction is complete.
-
After completion, the reaction mixture is filtered to remove the catalyst (for hydrogenation) or worked up with an aqueous solution.
-
The crude product is then purified by distillation under reduced pressure or by column chromatography on silica gel.
-
Method 2: Gabriel Synthesis
The Gabriel synthesis provides a classic method for preparing primary amines from alkyl halides.
-
Reaction Scheme:
-
Py-CH₂CH₂CH₂-Br + Potassium Phthalimide → Py-CH₂CH₂CH₂-N(CO)₂C₆H₄
-
Py-CH₂CH₂CH₂-N(CO)₂C₆H₄ + Hydrazine → Py-CH₂CH₂CH₂NH₂
-
-
Detailed Protocol:
-
3-(Pyridin-2-yl)propyl bromide is reacted with potassium phthalimide in a polar aprotic solvent like dimethylformamide (DMF) at an elevated temperature.[2]
-
The resulting N-(3-(pyridin-2-yl)propyl)phthalimide is then cleaved, typically by treatment with hydrazine hydrate in refluxing ethanol, to release the primary amine.[2]
-
The phthalhydrazide byproduct is filtered off, and the desired amine is isolated from the filtrate and purified.
-
Method 3: Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of 3-(pyridin-2-yl)propan-1-ol to the corresponding amine.
-
Reaction Scheme: Py-CH₂CH₂CH₂-OH + Phthalimide + PPh₃ + DIAD → Py-CH₂CH₂CH₂-N(CO)₂C₆H₄ → Py-CH₂CH₂CH₂NH₂
-
Detailed Protocol:
-
A solution of 3-(pyridin-2-yl)propan-1-ol, phthalimide, and triphenylphosphine (PPh₃) in an anhydrous solvent like THF is cooled in an ice bath.[2]
-
Diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) is added dropwise to the cooled solution.[2]
-
The reaction is allowed to warm to room temperature and stirred until completion.
-
The intermediate N-alkylated phthalimide is then isolated and subsequently deprotected using hydrazine as described in the Gabriel synthesis.
-
Reactivity
The chemical reactivity of this compound is characterized by the distinct properties of its primary amine and pyridine moieties.
-
Amine Group Reactions: The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, Schiff base formation with aldehydes and ketones, and reaction with isothiocyanates to form thiourea derivatives.[2]
-
Pyridine Ring Reactions: The pyridine ring is a weak base and can be protonated or alkylated at the nitrogen atom. It can also participate in electrophilic aromatic substitution reactions, although it is generally less reactive than benzene. The presence of the propylamino substituent will direct incoming electrophiles.
-
Chelating Agent: The molecule can act as a bidentate ligand, coordinating with metal ions through the nitrogen atoms of both the pyridine ring and the amino group to form stable chelate complexes.[2]
Applications in Drug Development
The structural motif of this compound is found in a number of biologically active compounds, making it a valuable scaffold for drug discovery and development.
Precursor for Selective Serotonin Reuptake Inhibitors (SSRIs)
One of the most significant applications of this compound is as a key intermediate in the synthesis of compounds with potential activity as Selective Serotonin Reuptake Inhibitors (SSRIs).[2] SSRIs are a class of drugs widely used to treat depression and anxiety disorders.
Derivatives, such as 3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine (the active ingredient in the antihistamine chlorphenamine), have been shown to inhibit the serotonin transporter (SERT).[2][5] This suggests that the this compound scaffold can be modified to create potent and selective inhibitors of serotonin reuptake. Molecular docking studies have indicated that these types of compounds can bind effectively to the 5-HT1A serotonin receptor.[2]
Antimicrobial Agents
Derivatives of this compound have also demonstrated promising antimicrobial activity. Specifically, 3-(4-substitutedthiocarbamidophenyl)-N,N-dimethyl-3-pyridin-2-yl-propan-1-amine derivatives have shown considerable activity against a range of human pathogens, including E. coli, S. typhi, and B. subtilis.[2] This highlights the potential for developing novel antimicrobial agents based on this chemical scaffold.
Visualizations
Synthetic Workflow
Caption: Synthetic routes to this compound.
SSRI Mechanism of Action
Caption: Simplified signaling pathway for SSRIs.
Safety and Handling
This compound is classified as harmful if swallowed and causes severe skin burns and eye damage. It may also cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. In case of contact, immediately flush the affected area with plenty of water.
Conclusion
This compound is a chemical compound with significant potential in organic synthesis, particularly in the development of new therapeutic agents. Its versatile reactivity, stemming from the presence of both a primary amine and a pyridine ring, allows for the construction of a diverse range of molecular architectures. The established link to the development of SSRIs and antimicrobial compounds underscores its importance in medicinal chemistry. Further research to fully elucidate its experimental physicochemical properties and to explore its utility in other areas of chemical and biological science is warranted.
References
- 1. This compound | C8H12N2 | CID 3159614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|Research Chemical [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Chlorphenamine - Wikipedia [en.wikipedia.org]
Elucidation of the Molecular Architecture: A Technical Guide to 3-(Pyridin-2-yl)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structural elucidation of 3-(Pyridin-2-yl)propan-1-amine, a key building block in the development of novel therapeutic agents. This document details the spectroscopic data, synthesis protocols, and potential biological significance of this compound, presenting quantitative information in a clear, structured format for ease of comparison and reference.
Physicochemical Properties and Structural Information
This compound is a pyridine derivative with a primary amine functional group. Its fundamental properties are summarized in the table below.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 15583-16-1 |
| Molecular Formula | C₈H₁₂N₂ |
| Molecular Weight | 136.19 g/mol [1] |
| Appearance | Liquid |
| Boiling Point | Data not readily available |
| Melting Point | Data not readily available |
| InChI Key | UGYRJDSEKCYZKI-UHFFFAOYSA-N[1] |
Spectroscopic Data for Structural Confirmation
The structural integrity of this compound is unequivocally established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (Proton NMR): The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the protons of the pyridine ring and the propyl chain.
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides insights into the carbon skeleton of the molecule, with distinct peaks for each unique carbon atom. While specific experimental data for this compound is not publicly available in the analyzed resources, data for structurally similar compounds can be found in various chemical databases. PubChem, for instance, indicates the availability of ¹³C NMR spectra for this compound.[2]
A thorough analysis of a supplementary document from The Royal Society of Chemistry containing extensive NMR data for various organic compounds did not yield specific spectral information for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the primary amine and the C=N and C=C stretching vibrations of the pyridine ring. PubChem notes the availability of a vapor phase IR spectrum.[2]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, along with fragment ions resulting from the cleavage of the propyl chain and the pyridine ring.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Mitsunobu reaction, followed by the deprotection of the resulting intermediate.[1]
Experimental Protocol: Mitsunobu Reaction and Deprotection
This two-step synthesis converts the precursor alcohol, 3-(pyridin-2-yl)propan-1-ol, into the desired primary amine.
Step 1: Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups, including a protected amine, with an inversion of stereochemistry.[3][4]
-
Reagents:
-
3-(pyridin-2-yl)propan-1-ol
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Phthalimide (as the nitrogen nucleophile)
-
-
General Procedure:
-
Dissolve 3-(pyridin-2-yl)propan-1-ol, triphenylphosphine, and phthalimide in a suitable anhydrous solvent (e.g., tetrahydrofuran, THF).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD to the reaction mixture with constant stirring.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
The resulting product is the N-(3-(pyridin-2-yl)propyl)phthalimide intermediate.[1]
-
Step 2: Deprotection
The phthalimide protecting group is then removed to yield the final primary amine.
-
Reagents:
-
N-(3-(pyridin-2-yl)propyl)phthalimide
-
Hydrazine hydrate
-
-
General Procedure:
-
Dissolve the N-(3-(pyridin-2-yl)propyl)phthalimide intermediate in a suitable solvent (e.g., ethanol).
-
Add hydrazine hydrate to the solution.
-
Reflux the mixture for several hours.
-
After cooling, the phthalhydrazide byproduct precipitates and can be removed by filtration.
-
The filtrate is then worked up to isolate the pure this compound.
-
Caption: Synthetic workflow for this compound.
Biological Significance and Potential Applications
This compound serves as a crucial intermediate in the synthesis of various biologically active molecules. Derivatives of this compound have shown promise as antimicrobial agents and as potential Selective Serotonin Reuptake Inhibitors (SSRIs).[1]
Antimicrobial Activity
Derivatives of this compound have demonstrated significant antimicrobial activity against a range of human pathogens.
Potential as Selective Serotonin Reuptake Inhibitors (SSRIs)
Structurally related analogs of this compound are being investigated for their potential to act as SSRIs, which are a class of drugs used to treat depression and anxiety disorders. These compounds are thought to exert their effects by interacting with the 5-HT1A serotonin receptor.
5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor is a G-protein coupled receptor (GPCR). Upon activation by a ligand, it initiates a signaling cascade that ultimately modulates neuronal activity. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Simplified 5-HT1A receptor signaling pathway.
Conclusion
The structural elucidation of this compound is well-established through a combination of modern spectroscopic techniques. Its synthesis via the Mitsunobu reaction provides an efficient route to this valuable building block. The diverse biological activities of its derivatives, particularly in the areas of antimicrobial and central nervous system research, underscore the importance of this compound in drug discovery and development. Further investigation into its specific biological targets and mechanisms of action will continue to be a fruitful area of research.
References
3-(Pyridin-2-yl)propan-1-amine spectroscopic data (1H NMR, 13C NMR, IR, MS)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-(Pyridin-2-yl)propan-1-amine (CAS No. 15583-16-1).[1] The information detailed herein is essential for the identification, characterization, and quality control of this compound in research and development settings, particularly in the fields of medicinal chemistry and drug discovery. The molecular formula of the compound is C₈H₁₂N₂ with a molecular weight of 136.19 g/mol .[1]
Overview of Spectroscopic Analysis
Spectroscopic techniques are fundamental for the structural elucidation and verification of chemical compounds. This guide covers the key spectroscopic methods used to characterize this compound: Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The collective data from these techniques provides a unique spectroscopic fingerprint of the molecule.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule, revealing their chemical environment and proximity to other atoms.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.51 | d | 1H | H-6 (Py) |
| ~7.65 | td | 1H | H-4 (Py) |
| ~7.18 | d | 1H | H-3 (Py) |
| ~7.12 | dd | 1H | H-5 (Py) |
| ~2.85 | t | 2H | α-CH₂ |
| ~2.75 | t | 2H | γ-CH₂ |
| ~1.90 | p | 2H | β-CH₂ |
| ~1.50 (broad s) | 2H | -NH₂ |
Note: Predicted data based on typical chemical shifts for similar structural motifs. The exact chemical shifts and coupling constants can vary based on the solvent and experimental conditions.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~162.0 | C-2 (Py) |
| ~149.5 | C-6 (Py) |
| ~136.5 | C-4 (Py) |
| ~123.0 | C-3 (Py) |
| ~121.5 | C-5 (Py) |
| ~41.5 | γ-CH₂ |
| ~38.0 | α-CH₂ |
| ~33.0 | β-CH₂ |
Note: Predicted data based on typical chemical shifts for similar structural motifs.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibrations of specific bonds.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350-3250 | Medium, Broad | N-H stretch (primary amine) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Strong | C-H stretch (aliphatic) |
| 1600-1580 | Strong | C=N, C=C stretch (pyridine ring) |
| 1475-1430 | Strong | C=C stretch (pyridine ring) |
| ~1600 | Medium | N-H bend (scissoring) |
Note: Predicted data based on typical IR absorption frequencies for primary amines and pyridine-containing compounds.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of the molecule.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 136 | High | [M]⁺ (Molecular Ion) |
| 107 | Moderate | [M - C₂H₅N]⁺ |
| 93 | High | [C₅H₄NCH₂]⁺ |
| 78 | Moderate | [C₅H₄N]⁺ |
Note: Predicted fragmentation pattern based on the structure of this compound.
Experimental Protocols
The following are general experimental protocols for the spectroscopic analysis of this compound.
6.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz spectrometer at room temperature. For ¹H NMR, the spectral width is typically 0-10 ppm. For ¹³C NMR, a proton-decoupled spectrum is obtained with a spectral width of 0-200 ppm.
6.2. Infrared (IR) Spectroscopy
The IR spectrum of liquid this compound can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid is prepared by placing a drop of the sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal. The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the empty plates or clean ATR crystal is recorded and subtracted from the sample spectrum.
6.3. Mass Spectrometry (MS)
Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, often via a gas chromatograph (GC-MS) for separation and purification. In the EI source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
An In-depth Technical Guide to 3-(Pyridin-2-yl)propan-1-amine (CAS Number: 15583-16-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Pyridin-2-yl)propan-1-amine, with the CAS number 15583-16-1, is a versatile chemical intermediate of significant interest in medicinal chemistry and drug discovery. Its unique structure, featuring a pyridine ring linked to a propylamino chain, provides a valuable scaffold for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of this compound, with a focus on its role in the development of novel therapeutics.
Chemical and Physical Properties
This compound is a liquid at room temperature.[1] While experimentally determined physical properties are not extensively reported in publicly available literature, predicted values provide useful estimates. A comprehensive summary of its identifiers and key physicochemical properties is presented in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 15583-16-1 |
| IUPAC Name | This compound[2][3] |
| Molecular Formula | C₈H₁₂N₂[4] |
| Molecular Weight | 136.19 g/mol [2][3] |
| InChI Key | UGYRJDSEKCYZKI-UHFFFAOYSA-N[2][3] |
| Canonical SMILES | NCCCC1=CC=CC=N1 |
| Synonyms | 3-(2-Pyridyl)propylamine, 2-(3-Aminopropyl)pyridine, 2-Pyridinepropanamine |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Physical Form | Liquid | [1] |
| Boiling Point (Predicted) | 227.5 ± 23.0 °C at 760 mmHg | ChemicalBook |
| Density (Predicted) | 1.003 ± 0.06 g/cm³ | ChemicalBook |
| pKa (Predicted) | 9.88 ± 0.10 | ChemicalBook |
Spectroscopic Data
-
¹³C NMR Spectrum: The carbon-13 Nuclear Magnetic Resonance (NMR) spectrum provides information on the different carbon environments within the molecule. Data for this compound is available on PubChem.[2]
-
Infrared (IR) Spectrum: The IR spectrum reveals the functional groups present in the molecule. The vapor phase IR spectrum for this compound is also available on PubChem.[2]
Synthesis and Experimental Protocols
Several synthetic routes to this compound have been described, highlighting its accessibility for research and development.
Synthesis via Reduction of 2-(2-Cyanoethyl)pyridine
A common and efficient method for the synthesis of this compound involves the reduction of the corresponding nitrile, 2-(2-cyanoethyl)pyridine.
Experimental Protocol: Reduction of a Nitrile using a Hydride Reducing Agent
This is a general procedure and may require optimization for this specific substrate.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(2-cyanoethyl)pyridine in a suitable anhydrous solvent (e.g., diethyl ether or tetrahydrofuran (THF)).
-
Reduction: Cool the solution in an ice bath. Slowly add a molar excess of a reducing agent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in the presence of a suitable catalyst. The reaction is typically exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of water, followed by an aqueous solution of sodium hydroxide. This should be done in an ice bath due to the exothermic nature of the quench.
-
Workup: Filter the resulting mixture to remove the inorganic salts. Extract the filtrate with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The final product can be purified by distillation or column chromatography.
Logical Workflow for Synthesis
Caption: General workflow for the synthesis of this compound via nitrile reduction.
Synthesis via Mitsunobu Reaction
An alternative approach involves a two-step sequence starting from 3-(pyridin-2-yl)propan-1-ol, utilizing a Mitsunobu reaction followed by deprotection.[2] This method is particularly useful for converting alcohols to primary amines. The process involves the formation of a stable N-(3-(pyridin-2-yl)propyl)phthalimide intermediate which is then deprotected to yield the final amine.[2]
Applications in Drug Development
This compound serves as a crucial building block in the synthesis of compounds with potential therapeutic applications, particularly in the areas of antimicrobial and central nervous system (CNS) drug discovery.
Antimicrobial Agents
This compound is a key intermediate in the synthesis of derivatives that have demonstrated significant antimicrobial activity.[2] For instance, 3-(4-substitutedthiocarbamidophenyl)-N,N-dimethyl-3-pyridin-2-yl-propan-1-amine derivatives have shown considerable activity against various human pathogens, including E. coli, S. typhi, and B. subtilis.[2]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This is a generalized protocol and specific parameters may vary based on the test compound and microorganisms.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).
-
Serial Dilutions: Prepare serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (broth and inoculum without test compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism.
Selective Serotonin Reuptake Inhibitors (SSRIs)
Structural analogs of this compound, such as 3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine, have been investigated as potential Selective Serotonin Reuptake Inhibitors (SSRIs).[2] Molecular docking studies suggest that these compounds can effectively bind to the 5-HT1A serotonin receptor, indicating their potential as lead structures for the development of new CNS-active agents.[2]
5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates a signaling cascade. This typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
References
An In-depth Technical Guide on 3-(Pyridin-2-yl)propan-1-amine
This guide provides essential physicochemical data for 3-(Pyridin-2-yl)propan-1-amine, a compound of interest for researchers and professionals in drug development and chemical synthesis.
Physicochemical Data
The molecular formula and molecular weight are fundamental properties for any chemical compound, crucial for stoichiometric calculations in synthesis, analytical characterization, and formulation development.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂ | PubChem[1] |
| Molecular Weight | 136.19 g/mol | PubChem, Sunway Pharm Ltd, Benchchem[1][2][3] |
| Monoisotopic Mass | 136.100048391 Da | PubChem[1] |
Logical Relationship Diagram
The following diagram illustrates the direct relationship between the chemical name, its empirical formula, and its calculated molecular weight.
Caption: Relationship between chemical identity, formula, and molecular weight.
References
3-(Pyridin-2-yl)propan-1-amine bidentate N,N'-donor ligand properties
An In-depth Technical Guide to the Bidentate N,N'-Donor Ligand Properties of 3-(Pyridin-2-yl)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of this compound as a bidentate N,N'-donor ligand. It covers its synthesis, coordination chemistry, and applications, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.
Ligand Properties and Coordination Chemistry
This compound is a versatile bidentate ligand that coordinates to metal ions through the nitrogen atoms of both the pyridine ring and the primary amine. The flexible three-carbon chain connecting these two donor sites allows for the formation of a stable six-membered chelate ring upon complexation with a metal center. The basicity of the amine group and the pyridine nitrogen are critical factors in the formation of these stable metal complexes.[1] The amine group, being more basic, readily forms a coordinate bond, and the subsequent involvement of the pyridyl nitrogen completes the chelate ring, enhancing the overall stability of the complex.[1] This N,N'-donor nature is a key characteristic of its coordinating behavior.[1]
General Physicochemical Properties
A summary of the key computed and experimental properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂ | PubChem[2] |
| Molecular Weight | 136.19 g/mol | PubChem[2] |
| CAS Number | 15583-16-1 | PubChem[2] |
| IUPAC Name | 3-pyridin-2-ylpropan-1-amine | PubChem[2] |
| Topological Polar Surface Area | 38.9 Ų | PubChem[2] |
| Hydrogen Bond Donors | 1 | ChemScene[3] |
| Hydrogen Bond Acceptors | 2 | ChemScene[3] |
| Rotatable Bonds | 3 | ChemScene[3] |
Structural Data of Metal Complexes
| Bond | Length (Å) |
| Cd-N1 | 2.305(7) |
| Cd-N2 | 2.384(7) |
| Cd-N3 | 2.415(7) |
| Cd-N4 | 2.500(8) |
| Cd-I1 | 2.768(1) |
| Cd-I2 | 2.9291(9) |
Experimental Protocols
Synthesis of this compound
Several synthetic routes to this compound have been established.[1] A common and effective method involves a two-step sequence: a Mitsunobu reaction followed by deprotection.[1]
Step 1: Mitsunobu Reaction
-
To a solution of 3-(pyridin-2-yl)propan-1-ol and phthalimide in a suitable aprotic solvent (e.g., tetrahydrofuran), add triphenylphosphine.
-
Cool the mixture in an ice bath and slowly add a dialkyl azodicarboxylate (e.g., diethyl azodicarboxylate).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Remove the solvent under reduced pressure and purify the resulting N-(3-(pyridin-2-yl)propyl)phthalimide intermediate by column chromatography.
Step 2: Deprotection
-
Dissolve the N-(3-(pyridin-2-yl)propyl)phthalimide intermediate in a protic solvent such as ethanol.
-
Add hydrazine hydrate and reflux the mixture.
-
After the reaction is complete, cool the mixture and remove the solvent.
-
Treat the residue with an aqueous acid (e.g., HCl) and filter to remove the phthalhydrazide byproduct.
-
Basify the filtrate with a strong base (e.g., NaOH) and extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic extracts, remove the solvent, and purify the final product, this compound, by distillation or chromatography.
Caption: Synthetic workflow for this compound.
Synthesis of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent.[1]
-
Dissolve this compound in a solvent such as methanol or ethanol.
-
In a separate flask, dissolve the desired metal salt (e.g., copper(II) perchlorate, cadmium(II) iodide) in the same solvent.
-
Slowly add the ligand solution to the metal salt solution with stirring.
-
The reaction mixture may be heated or stirred at room temperature for a period of time to ensure complete complexation.
-
The resulting metal complex may precipitate out of solution or can be isolated by slow evaporation of the solvent.
-
Collect the crystalline solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Characterization of Metal Complexes
The synthesized complexes are typically characterized by a variety of spectroscopic and analytical techniques.[1]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the coordination of the N-H and pyridine groups to the metal center by observing shifts in their characteristic vibrational frequencies.
-
UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex, which can provide information about the coordination geometry.
-
Elemental Analysis: To determine the empirical formula of the complex and confirm the ligand-to-metal ratio.
-
Single-Crystal X-ray Diffraction: To determine the precise three-dimensional structure of the complex, including bond lengths, bond angles, and coordination geometry.
Caption: Chelation of this compound to a metal center.
Applications
Metal complexes incorporating this compound and its derivatives have shown significant utility in various fields.
Homogeneous Catalysis
The structural characteristics of this ligand, combining a soft pyridine-N donor with a hard amine-N donor, allow for the formation of stable chelate rings with a variety of transition metals.[1] This makes the resulting complexes effective catalysts in several organic transformations, including polymerization, olefin dimerization, and carbonylation reactions.[1] For instance, cobalt and copper complexes with analogous ligands have been successfully used as catalysts for polymerization reactions.[1]
Antimicrobial and Pharmaceutical Research
This compound serves as a crucial intermediate in the synthesis of derivatives with significant antimicrobial activities against various human pathogens like E. coli, S. typhi, and B. subtilis.[1] Furthermore, structurally related analogs have been investigated as potential Selective Serotonin Reuptake Inhibitors (SSRIs).[1] Molecular docking studies suggest that these compounds can bind effectively to the 5-HT1A serotonin receptor, highlighting their potential as lead structures for developing new central nervous system (CNS) active agents.[1]
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. This compound | C8H12N2 | CID 3159614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structure of {2-methyl-2-[(pyridin-2-ylmethyl)amino]propan-1-ol-κ3 N,N′,O}bis(nitrato-κO)copper(II) from synchrotron data - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Coordination Chemistry of 3-(Pyridin-2-yl)propan-1-amine with Metal Ions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Pyridin-2-yl)propan-1-amine is a versatile bidentate ligand that has garnered significant interest in the field of coordination chemistry. Its structure, featuring a pyridine ring and a primary amine connected by a flexible three-carbon chain, allows it to form stable five-membered chelate rings with a variety of metal ions. This guide provides a comprehensive overview of the synthesis, structure, and properties of metal complexes involving this ligand, with a focus on their potential applications in catalysis and medicine.
Ligand Properties and Coordination Behavior
This compound acts as a strong σ-donating N,N'-bidentate ligand. The lone pair of electrons on the pyridine nitrogen and the primary amine nitrogen readily coordinate to a metal center. The flexibility of the propyl chain allows the ligand to adopt a conformation that minimizes steric strain upon chelation, contributing to the stability of the resulting complexes. The coordination of both nitrogen atoms to the metal ion is a key feature of its behavior.[1]
Synthesis of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent, such as ethanol or methanol. The resulting complexes can often be isolated as crystalline solids and can be characterized using various spectroscopic and analytical techniques.[1]
Experimental Protocol: Synthesis of a Representative Copper(II) Complex
A general procedure for the synthesis of a copper(II) complex with a pyridyl-containing ligand is as follows:
-
Ligand Preparation: If the ligand is not commercially available, it can be synthesized through established organic chemistry routes.
-
Dissolution: Dissolve the metal salt (e.g., copper(II) chloride dihydrate) in a minimal amount of a suitable solvent (e.g., a mixture of methanol and water).[2]
-
Ligand Addition: To the metal salt solution, add a stoichiometric amount of the this compound ligand, also dissolved in a minimal amount of the same solvent.
-
Reaction: Stir the resulting mixture at room temperature or with gentle heating for a specified period (e.g., 15 minutes to several hours) to allow for complex formation.[3]
-
Crystallization: Allow the solution to stand for slow evaporation at room temperature. Single crystals suitable for X-ray diffraction may form over a period of several days.
-
Isolation and Purification: Collect the precipitated complex by filtration, wash with a small amount of cold solvent, and dry under vacuum.[3]
Structural and Spectroscopic Characterization
The structures of metal complexes with this compound and its derivatives are typically elucidated using single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and the overall coordination geometry around the metal center.
Common coordination geometries observed for transition metal complexes with bidentate pyridyl-amine ligands include distorted square planar, square pyramidal, and octahedral, depending on the metal ion, its oxidation state, and the presence of other coordinating ligands or counter-ions.
Spectroscopic Techniques:
-
FT-IR Spectroscopy: Infrared spectroscopy is used to confirm the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the pyridine ring and the N-H stretching and bending modes of the amine group upon complexation are indicative of coordination.
-
UV-Vis Spectroscopy: Electronic spectra provide information about the d-d electronic transitions of the metal ion and charge transfer bands between the metal and the ligand. These spectra are useful in determining the coordination geometry of the complex.
-
NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy can be used to probe the structure of the complex in solution. Changes in the chemical shifts of the ligand protons and carbons upon coordination provide insights into the metal-ligand interaction.
Table 1: Representative Crystallographic Data for a Related Copper(II) Complex
| Parameter | Value |
| Complex | bis[μ-3-ethyl-5-(pyridin-2-yl)-1H-1,2,4-triazol-1-ido]bis[acetato(dimethylformamide)copper(II)] |
| Metal Center | Copper(II) |
| Coordination Geometry | Distorted Trigonal-Bipyramidal |
| Cu-N (pyridyl) Bond Length (Å) | (Data not available for the specific ligand) |
| Cu-N (amine) Bond Length (Å) | (Data not available for the specific ligand) |
| Cu-O Bond Length (Å) | (Data not available for the specific ligand) |
| N-Cu-N Bite Angle (°) | (Data not available for the specific ligand) |
Note: Data for a closely related copper(II) complex with a pyridyl-triazole ligand is presented to illustrate the type of structural information available. Specific data for this compound complexes requires further dedicated crystallographic studies.
Applications in Catalysis
Metal complexes of pyridyl-amine ligands have shown significant promise as catalysts in various organic transformations. The ability to tune the steric and electronic properties of the ligand allows for the optimization of catalytic activity and selectivity.
1. Polymerization Reactions: Cobalt(II) and other transition metal complexes with iminopyridine ligands, which are derivatives of pyridyl-amines, have been successfully employed as catalysts for the polymerization of 1,3-butadiene.[4]
2. Cross-Coupling Reactions: Palladium(II) complexes with pyridine-based ligands have been shown to be effective pre-catalysts in Suzuki-Miyaura and Heck cross-coupling reactions.[5] The coordination of the pyridine ligand to the palladium center plays a crucial role in the catalytic cycle.
Biological and Medicinal Applications
The unique structural features and reactivity of metal complexes derived from this compound and related ligands have led to their exploration as potential therapeutic agents.
Antimicrobial and Anticancer Activity:
Derivatives of this compound have been used to synthesize compounds with notable antimicrobial activity against various human pathogens.[1] Furthermore, copper(II) and gold(III) complexes of similar pyridyl-containing thiosemicarbazones have demonstrated significant cytotoxic activity against several cancer cell lines.[6]
Mechanism of Action:
The anticancer activity of these metal complexes is believed to involve multiple mechanisms. Studies on related gold(III) complexes suggest that they can inhibit the activity of key cellular enzymes such as thioredoxin reductase (TrxR) and topoisomerase IB (Topo IB).[6] Inhibition of these enzymes disrupts cellular redox balance and DNA replication, ultimately leading to apoptosis (programmed cell death). The cellular uptake of these charged complexes can be influenced by the cell membrane potential.[7]
Conclusion
This compound is a valuable and versatile ligand in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. The resulting complexes exhibit diverse structural and electronic properties, leading to promising applications in catalysis and medicinal chemistry. Further research into the synthesis of new complexes, detailed characterization of their properties, and in-depth investigation of their mechanisms of action will undoubtedly unlock their full potential in various scientific and technological fields.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. Two crystal structures of copper(II) complexes and adducts based on the neutral N1,N1-dimethyl-N2-(pyridin-2-ylmethyl)ethane-1,2-diamine ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and crystal structure of a new copper(II) complex based on 5-ethyl-3-(pyridin-2-yl)-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iminopyridine-Based Cobalt(II) and Nickel(II) Complexes: Synthesis, Characterization, and Their Catalytic Behaviors for 1,3-Butadiene Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jscimedcentral.com [jscimedcentral.com]
- 6. Metal complexes of 3-(4-bromophenyl)-1-pyridin-2-ylprop-2-en-1-one thiosemicarbazone: cytotoxic activity and investigation on the mode of action of the gold(III) complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of cellular uptake of a ruthenium polypyridyl complex - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Theoretical and Computational Modeling of 3-(Pyridin-2-yl)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 3-(Pyridin-2-yl)propan-1-amine. While direct and extensive computational studies on this specific molecule are not widely published, this document leverages data from closely related analogs and derivatives to present a robust framework for its in-silico analysis. The guide covers fundamental quantum chemical calculations, molecular docking simulations against relevant biological targets, and molecular dynamics simulations to understand its conformational landscape and interaction dynamics. Detailed protocols for these computational experiments are provided, alongside a curated summary of relevant quantitative data. This document aims to serve as a foundational resource for researchers and scientists engaged in the design and development of novel therapeutics based on the this compound scaffold.
Introduction
This compound is a versatile chemical building block with significant potential in medicinal chemistry. Its structure, featuring a pyridine ring and a flexible propyl amine side chain, makes it an attractive scaffold for the synthesis of a diverse range of compounds. Notably, it serves as a key intermediate in the development of agents with antimicrobial properties and as potential selective serotonin reuptake inhibitors (SSRIs)[1]. The exploration of its derivatives has highlighted the importance of understanding the molecule's intrinsic electronic and structural properties to guide rational drug design.
Computational modeling and theoretical studies offer powerful tools to elucidate these properties at an atomic level. Techniques such as Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations can provide invaluable insights into the molecule's geometry, reactivity, and potential interactions with biological macromolecules. This guide outlines the application of these methods to this compound, providing both theoretical background and practical protocols.
Molecular Properties and Synthesis
Physicochemical Properties
A summary of the key computed physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in biological systems and for parameterizing computational models.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂ | --INVALID-LINK-- |
| Molecular Weight | 136.19 g/mol | --INVALID-LINK-- |
| XLogP3 | 0.5 | --INVALID-LINK-- |
| Topological Polar Surface Area | 38.9 Ų | --INVALID-LINK-- |
| Hydrogen Bond Donors | 1 | --INVALID-LINK-- |
| Hydrogen Bond Acceptors | 2 | --INVALID-LINK-- |
| Rotatable Bond Count | 3 | --INVALID-LINK-- |
Synthesis Outline
A common synthetic route to this compound involves a multi-step process. The following diagram illustrates a generalized workflow for its synthesis.
Theoretical Studies: Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure, reactivity, and spectroscopic properties of this compound.
Computational Protocol for DFT Analysis
The following protocol outlines a typical workflow for performing DFT calculations on this compound, adapted from methodologies applied to similar pyridine derivatives.
Detailed Steps:
-
Structure Preparation: An initial 3D structure of this compound is generated using molecular modeling software.
-
Geometry Optimization: The structure is optimized to its lowest energy conformation using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)). This step provides the most stable molecular geometry.
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (IR and Raman).
-
Electronic Property Analysis:
-
Natural Bond Orbital (NBO) Analysis: This is performed to study intramolecular interactions, charge distribution, and hybridization of atoms.
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.
-
Molecular Electrostatic Potential (MEP) Analysis: An MEP map is generated to visualize the electron density distribution and identify regions prone to electrophilic and nucleophilic attack.
-
Expected Quantitative Data from DFT
Based on studies of analogous compounds, the following table summarizes the type of quantitative data that can be obtained from DFT calculations.
| Parameter | Description |
| Optimized Bond Lengths (Å) | The equilibrium distances between bonded atoms. |
| Optimized Bond Angles (°) and Dihedral Angles (°) | The angles between adjacent bonds and the torsional angles, respectively, defining the molecular conformation. |
| HOMO Energy (eV) | Energy of the highest occupied molecular orbital, related to the ability to donate an electron. |
| LUMO Energy (eV) | Energy of the lowest unoccupied molecular orbital, related to the ability to accept an electron. |
| HOMO-LUMO Energy Gap (eV) | An indicator of the molecule's chemical reactivity and kinetic stability. |
| Mulliken Atomic Charges | The partial charges on each atom in the molecule. |
| Dipole Moment (Debye) | A measure of the overall polarity of the molecule. |
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For this compound and its derivatives, a key target of interest is the serotonin transporter (SERT), given their potential as SSRIs.
Molecular Docking Protocol
The following protocol outlines the general steps for performing molecular docking of this compound against the serotonin transporter.
Detailed Steps:
-
Receptor Preparation: The 3D structure of the target protein (e.g., human serotonin transporter) is obtained from the Protein Data Bank. The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand Preparation: A 3D structure of this compound is generated and energy-minimized.
-
Binding Site Definition: The active site of the receptor is defined, and a grid box is generated to encompass this region.
-
Docking Simulation: The ligand is docked into the defined binding site using a docking program. The program samples different conformations and orientations of the ligand and scores them based on a scoring function.
-
Analysis of Results: The resulting docking poses are analyzed to identify the most favorable binding mode. This includes examining the binding energy (or docking score) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.
Potential Binding Interactions with SERT
Based on docking studies of similar compounds, this compound is expected to interact with key residues in the SERT binding pocket. The protonated amine would likely form a salt bridge with an acidic residue, while the pyridine ring could engage in pi-pi stacking or cation-pi interactions with aromatic residues.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, including its conformational flexibility and interactions with its environment (e.g., water).
MD Simulation Protocol
The following is a generalized protocol for performing an MD simulation of this compound in an aqueous solution.
Detailed Steps:
-
System Setup: The energy-minimized structure of this compound is placed in a periodic box of water molecules. Counter-ions are added to neutralize the system.
-
Energy Minimization: The energy of the entire system is minimized to remove any steric clashes.
-
Equilibration: The system is gradually heated to the desired temperature (NVT ensemble) and then equilibrated at the desired pressure (NPT ensemble).
-
Production Run: A long simulation (e.g., 100 ns or more) is run to generate a trajectory of the molecule's motion.
-
Trajectory Analysis: The trajectory is analyzed to calculate various properties, such as:
-
Root Mean Square Deviation (RMSD): To assess the stability of the simulation.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the molecule.
-
Radial Distribution Functions (RDFs): To analyze the solvation shell around the molecule.
-
Hydrogen Bond Analysis: To study the hydrogen bonding patterns with water molecules.
-
Potential Signaling Pathways
Derivatives of this compound have shown potential as selective serotonin reuptake inhibitors (SSRIs). The primary mechanism of action for SSRIs is the blockade of the serotonin transporter (SERT), which leads to an increase in the extracellular concentration of serotonin in the synaptic cleft. This, in turn, enhances serotonergic neurotransmission.
Conclusion
This technical guide has provided a comprehensive framework for the theoretical and computational investigation of this compound. By employing quantum chemical calculations, molecular docking, and molecular dynamics simulations, researchers can gain significant insights into the structural, electronic, and dynamic properties of this important medicinal chemistry scaffold. The detailed protocols and expected outcomes presented herein serve as a valuable resource for guiding future in-silico studies aimed at the rational design of novel therapeutics derived from this compound. While direct experimental and computational data on the title compound remains somewhat limited, the methodologies and principles outlined in this guide, drawn from closely related systems, provide a solid foundation for its further exploration.
References
A Comprehensive Technical Guide to 3-(Pyridin-2-yl)propan-1-amine and Its Chemical Synonyms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3-(Pyridin-2-yl)propan-1-amine, a versatile building block in medicinal chemistry and organic synthesis. This document details its various synonyms, key chemical data, comprehensive experimental protocols for its synthesis, and its role as a precursor in the development of pharmacologically active compounds, including potential Selective Serotonin Reuptake Inhibitors (SSRIs).
Chemical Identity and Synonyms
This compound is known by a multitude of synonyms in chemical literature and commercial catalogs. Accurate identification is crucial for literature searches and procurement. The primary identifier for this compound is its CAS Number: 15583-16-1.[1][2]
Table 1: Synonyms and Identifiers for this compound
| Identifier Type | Identifier |
| IUPAC Name | This compound |
| CAS Number | 15583-16-1 |
| Molecular Formula | C₈H₁₂N₂ |
| Molecular Weight | 136.19 g/mol |
| Alternative Names | 3-(2-Pyridyl)propylamine |
| 2-Pyridinepropanamine | |
| 3-(2-Pyridinyl)propylamine | |
| 2-(3-Aminopropyl)pyridine | |
| 3-Pyridin-2-yl-propylamine | |
| (3-Pyridin-2-ylpropyl)amine | |
| InChI Key | UGYRJDSEKCYZKI-UHFFFAOYSA-N |
A comprehensive list of depositor-supplied synonyms can be found on PubChem.[2]
Physicochemical and Spectroscopic Data
A summary of key physicochemical and spectroscopic data for this compound is presented below. This information is vital for its characterization and quality control.
Table 2: Physicochemical Properties
| Property | Value |
| Appearance | Liquid |
| Boiling Point | 77 °C at 0.4 mmHg |
| Molecular Weight | 136.19 g/mol |
| Purity (Typical) | ≥97% |
Table 3: Spectroscopic Data
| Spectroscopy Type | Key Peaks and Assignments |
| ¹H NMR | Data not fully available in search results. A typical spectrum would show signals for the pyridine ring protons, and the three methylene groups of the propyl chain, with the amino protons appearing as a broad singlet. |
| ¹³C NMR | A spectrum is available on PubChem, but without detailed peak assignments. |
| Infrared (IR) | Primary amines typically show two N-H stretching bands between 3300 and 3500 cm⁻¹. C-H stretching bands from the alkyl chain and aromatic C-H and C=N stretching from the pyridine ring would also be present. |
| Mass Spectrometry | Specific fragmentation patterns were not detailed in the search results, but would be expected to show a molecular ion peak and fragments corresponding to the loss of the amino group and cleavage of the propyl chain. |
Experimental Protocols for Synthesis
Two primary synthetic routes for this compound are prevalent in the literature. Detailed experimental protocols for these methods are provided below.
Method 1: Reduction of 2-(2-Cyanoethyl)pyridine
This method involves the reduction of the nitrile functional group of 2-(2-cyanoethyl)pyridine to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Experimental Protocol:
-
Apparatus Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., calcium chloride) is assembled. The system is flushed with an inert gas (e.g., nitrogen or argon).
-
Reaction Setup: Lithium aluminum hydride (LiAlH₄) is carefully suspended in anhydrous diethyl ether in the reaction flask under an inert atmosphere.
-
Addition of Reactant: A solution of 2-(2-cyanoethyl)pyridine in anhydrous diethyl ether is added dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, the reaction is cautiously quenched by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water. This is an exothermic process and should be performed in an ice bath.
-
Workup: The resulting precipitate is filtered off and washed with diethyl ether. The combined ethereal filtrates are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield this compound as a liquid.[3]
Caption: Synthesis of this compound via nitrile reduction.
Method 2: Mitsunobu Reaction and Phthalimide Deprotection
This two-step sequence involves the conversion of 3-(pyridin-2-yl)propan-1-ol to the corresponding phthalimide derivative via a Mitsunobu reaction, followed by the removal of the phthalimide protecting group to yield the primary amine.
Step 1: Mitsunobu Reaction
Experimental Protocol:
-
Apparatus Setup: A dry round-bottom flask is charged with 3-(pyridin-2-yl)propan-1-ol, phthalimide, and triphenylphosphine (PPh₃) in anhydrous tetrahydrofuran (THF).
-
Reaction Conditions: The solution is cooled in an ice bath, and a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in THF is added dropwise with stirring.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC.
-
Workup: The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to isolate N-(3-(pyridin-2-yl)propyl)phthalimide.
Step 2: Phthalimide Deprotection
Experimental Protocol:
-
Reaction Setup: The N-(3-(pyridin-2-yl)propyl)phthalimide obtained from the previous step is dissolved in ethanol.
-
Addition of Hydrazine: Hydrazine hydrate is added to the solution, and the mixture is refluxed.
-
Reaction Monitoring: The reaction is monitored by TLC until the starting material is consumed.
-
Workup: After cooling to room temperature, the precipitated phthalhydrazide is removed by filtration. The filtrate is concentrated under reduced pressure.
-
Purification: The residue is taken up in a suitable solvent (e.g., dichloromethane) and washed with water. The organic layer is dried, filtered, and concentrated. The crude amine can be further purified by vacuum distillation.
Caption: Two-step synthesis via Mitsunobu reaction and deprotection.
Applications in Drug Development
This compound serves as a crucial intermediate in the synthesis of various compounds with therapeutic potential. Notably, it is a precursor for derivatives that have been investigated as Selective Serotonin Reuptake Inhibitors (SSRIs).[1]
Role in the Synthesis of Potential SSRIs
Derivatives of this compound, such as 3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine, have been studied for their potential to act as SSRIs.[1] These compounds are designed to bind to the serotonin transporter (SERT), inhibiting the reuptake of serotonin from the synaptic cleft and thereby increasing its availability to bind to postsynaptic receptors.
Interaction with the 5-HT1A Receptor Signaling Pathway
The therapeutic effects of many antidepressants, including SSRIs, are linked to their modulation of serotonergic signaling, which involves various serotonin receptors. The 5-HT1A receptor, a G-protein coupled receptor, is a key player in this pathway. Activation of the 5-HT1A receptor typically leads to an inhibitory response in neurons.
References
Methodological & Application
Synthesis of 3-(Pyridin-2-yl)propan-1-amine from 2-Picoline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3-(pyridin-2-yl)propan-1-amine from 2-picoline. This pyridine derivative is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate for various therapeutic agents. Two primary synthetic routes are presented, each involving multi-step procedures with distinct intermediates.
Route 1: Synthesis via 2-(3-Hydroxypropyl)pyridine Intermediate
This pathway involves the initial formation of 2-(3-hydroxypropyl)pyridine by reacting the 2-picolyl anion with an electrophile, followed by the conversion of the terminal alcohol to the desired primary amine.
Experimental Workflow
Application Notes and Protocols: Synthesis of 3-(Pyridin-2-yl)propan-1-amine via Mitsunobu Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3-(Pyridin-2-yl)propan-1-amine, a valuable building block in pharmaceutical and medicinal chemistry. The synthesis is achieved through a robust two-step process commencing with a Mitsunobu reaction between 3-(Pyridin-2-yl)propan-1-ol and phthalimide, followed by the deprotection of the resulting N-substituted phthalimide. This methodology offers a reliable route to primary amines from alcohols.
Introduction
This compound and its derivatives are key intermediates in the development of various therapeutic agents. The synthesis of this compound can be effectively carried out using a two-step sequence that involves a Mitsunobu reaction followed by a deprotection step.[1] The Mitsunobu reaction is a versatile and powerful method for the conversion of primary and secondary alcohols into a wide variety of functional groups, including the formation of a carbon-nitrogen bond.[2] In this protocol, 3-(Pyridin-2-yl)propan-1-ol is reacted with phthalimide in the presence of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD). This reaction proceeds via an SN2 mechanism.[1] The resulting N-(3-(Pyridin-2-yl)propyl)phthalimide is a stable intermediate that can be readily isolated and purified.[1] The final step involves the cleavage of the phthalimide group using hydrazine hydrate, a standard procedure in Gabriel synthesis, to yield the desired primary amine.[1]
Reaction Scheme
The overall two-step synthesis is depicted below:
References
Application Notes and Protocols for the Chichibabin Amination of 3-(Pyridin-2-yl)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Chichibabin amination is a powerful method for the direct introduction of an amino group onto the pyridine ring, a core scaffold in numerous pharmaceuticals. This reaction, first reported by Aleksei Chichibabin in 1914, traditionally involves the reaction of a pyridine derivative with a strong amide base, such as sodium amide (NaNH₂), at elevated temperatures.[1] The reaction proceeds via a nucleophilic aromatic substitution of a hydride ion (SNH).[1][2] For 2-substituted pyridines, such as the target compound 3-(Pyridin-2-yl)propan-1-amine, the amination is regioselectively directed to the C-6 position. This document provides detailed application notes and protocols for the Chichibabin amination of this substrate, including both traditional and modern, milder methodologies.
Reaction Overview and Regioselectivity
The Chichibabin reaction is a nucleophilic substitution where the amide anion (NH₂⁻) attacks the electron-deficient pyridine ring.[2][3] For pyridines with a substituent at the 2-position, the incoming amino group is directed to the 6-position due to electronic and steric factors. The presence of the alkylamine side chain in this compound introduces a potential complication due to its basicity. Under the harsh conditions of the traditional Chichibabin reaction, the primary amine of the substrate could potentially react with the strong base. Therefore, a milder approach may be preferable.
Quantitative Data Summary
The following table summarizes representative yields for the Chichibabin amination of various pyridine derivatives. While specific data for this compound is not available in the literature, the examples of 2-alkylpyridines provide a reasonable expectation of reaction efficiency.
| Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Pyridine | NaNH₂ | Toluene | 110 | - | 2-Aminopyridine | 80 | [4] |
| 2-Methylpyridine | NaNH₂ | Toluene | - | - | 2-Amino-6-methylpyridine | - | European Patent 0098684 B1 |
| 2-(3-Pentyl)pyridine | NaNH₂ | Xylene | 190-215 | 5.5 | 2-Amino-6-(3-pentyl)pyridine | 68 | European Patent 0098684 B1 |
| Pyridine | n-Butylamine, NaH, LiI | THF | 65 | 18 | N-Butylpyridin-2-amine | 95 | [5] |
| Pyridine | n-Butylamine, NaH, LiI | THF | 85 | 7 | N-Butylpyridin-2-amine | 93 | [5] |
Experimental Protocols
Two primary methodologies are presented: the traditional high-temperature amination with sodium amide and a modern, milder protocol using a sodium hydride-iodide composite.
Protocol 1: Traditional Chichibabin Amination with Sodium Amide
This protocol is adapted from general procedures for the amination of 2-alkylpyridines. Caution is advised due to the use of sodium amide, which is highly reactive and moisture-sensitive.[2] The primary amine on the substrate may require protection.
Materials:
-
This compound
-
Sodium amide (NaNH₂)
-
Anhydrous toluene or xylene
-
Ammonium chloride solution (saturated)
-
Dichloromethane or ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask with reflux condenser
-
Nitrogen or argon atmosphere setup
-
Heating mantle with stirrer
Procedure:
-
Under an inert atmosphere (N₂ or Ar), add sodium amide (2.2 equivalents) to a dry round-bottom flask containing anhydrous toluene or xylene.
-
Add this compound (1 equivalent) to the flask.
-
Heat the reaction mixture to reflux (typically 110-140°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction progress can also be observed by the evolution of hydrogen gas.[2]
-
After completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Milder Amination using a Sodium Hydride-Iodide Composite
This modern protocol, developed by Chiba and colleagues, offers a milder alternative that is more tolerant of functional groups and avoids the use of highly hazardous sodium amide.[5] This method is recommended for the amination of this compound to avoid side reactions with the unprotected primary amine.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Lithium iodide (LiI)
-
Anhydrous tetrahydrofuran (THF)
-
The desired primary amine for amination (e.g., ammonia source or another primary amine)
-
Ice-cold water
-
Dichloromethane
-
Brine
-
Anhydrous magnesium sulfate
-
Sealed tube or a flask with a reflux condenser
-
Nitrogen or argon atmosphere setup
Procedure:
-
To a sealed tube or flask under a nitrogen atmosphere, add sodium hydride (3 equivalents) and lithium iodide (2 equivalents).
-
Add anhydrous THF to the vessel.
-
Add the primary amine (2 equivalents) to be introduced to the pyridine ring.
-
Add this compound (1 equivalent) to the reaction mixture at room temperature.
-
Seal the tube or equip the flask with a reflux condenser and heat the mixture at 85°C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to 0°C and quench with ice-cold water.
-
Extract the organic materials with dichloromethane (3x).
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography.
Visualizations
Chichibabin Amination Mechanism
The following diagram illustrates the widely accepted addition-elimination mechanism of the Chichibabin reaction.[2]
Caption: Mechanism of the Chichibabin Amination.
Experimental Workflow for Milder Amination Protocol
This diagram outlines the key steps in the experimental workflow for the NaH-iodide mediated Chichibabin amination.
Caption: Workflow for NaH-Iodide Mediated Amination.
Concluding Remarks
The Chichibabin amination remains a relevant and valuable tool for the synthesis of aminopyridine derivatives. For substrates bearing sensitive functional groups such as the primary amine in this compound, the modern, milder protocol using a sodium hydride-iodide composite is highly recommended to ensure good yields and minimize side reactions. Careful execution of the experimental procedures under inert conditions is crucial for the success of this transformation.
References
Application Note and Protocol for the Purification of 3-(Pyridin-2-yl)propan-1-amine by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(Pyridin-2-yl)propan-1-amine is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and antimicrobial agents.[1] Its structure, which includes a primary amine and a pyridine ring, provides reactive sites for a variety of chemical transformations. The purity of this intermediate is crucial for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredients. Column chromatography is a widely used and effective technique for the purification of this and similar compounds.[2][3]
This document provides a detailed protocol for the purification of this compound using column chromatography. It addresses the common challenges associated with purifying basic amines and offers strategies to achieve high purity.
Challenges in Purifying Amines by Silica Gel Chromatography
The primary challenge in the purification of basic amines like this compound on standard silica gel is the interaction between the basic amine and the acidic silanol groups on the silica surface.[4] This can lead to several issues:
-
Peak Tailing: Strong interactions cause the compound to elute slowly and asymmetrically from the column, resulting in broad, tailing peaks.
-
Irreversible Adsorption: In some cases, the amine can bind irreversibly to the silica gel, leading to significant loss of the desired product.[4]
-
Poor Separation: Tailing peaks can overlap with impurities, making it difficult to achieve baseline separation and high purity.
To mitigate these issues, modifications to the stationary phase or the mobile phase are necessary.[4][5]
Experimental Protocols
A critical first step before performing column chromatography is to develop a suitable solvent system using Thin Layer Chromatography (TLC). The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound.[2]
Method 1: Standard Silica Gel with a Basic Modifier
This is the most common approach for the purification of amines. The addition of a small amount of a basic modifier to the mobile phase neutralizes the acidic sites on the silica gel.[4]
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)[6]
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH)
-
Solvents for TLC (e.g., ethyl acetate, hexanes)
-
Glass column
-
Fraction collector or test tubes
-
TLC plates and developing chamber
-
UV lamp for visualization
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., DCM with 1% TEA).
-
Column Packing: Wet pack the column with the silica gel slurry, ensuring there are no air bubbles.[7]
-
Equilibration: Equilibrate the packed column by running the initial mobile phase through it until the baseline is stable.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution: Begin elution with the initial mobile phase (e.g., 100% DCM with 1% TEA). Gradually increase the polarity of the mobile phase by adding methanol (e.g., a gradient of 0% to 10% MeOH in DCM, with 1% TEA maintained throughout).
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Method 2: Amine-Functionalized Silica Gel
Using an amine-functionalized silica gel provides a basic stationary phase, which can improve the chromatography of basic compounds without the need for a basic modifier in the mobile phase.[4][8]
Materials:
-
Crude this compound
-
Amine-functionalized silica gel
-
Hexanes
-
Ethyl Acetate (EtOAc)
-
Glass column
-
Fraction collector or test tubes
-
TLC plates and developing chamber
-
UV lamp for visualization
Procedure:
-
Column Packing: Dry or wet pack the column with the amine-functionalized silica gel according to the manufacturer's instructions.
-
Equilibration: Equilibrate the column with the initial mobile phase (e.g., 100% hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., 0% to 50% EtOAc in hexanes).
-
Fraction Collection and Isolation: Collect and analyze fractions as described in Method 1.
Data Presentation
The following table summarizes the key parameters for the two proposed column chromatography methods. Researchers should optimize these conditions based on their specific crude mixture and desired purity.
| Parameter | Method 1: Standard Silica Gel with Basic Modifier | Method 2: Amine-Functionalized Silica Gel |
| Stationary Phase | Silica Gel (230-400 mesh) | Amine-Functionalized Silica Gel |
| Mobile Phase A | Dichloromethane (DCM) with 1-2% Triethylamine or NH₄OH | Hexanes |
| Mobile Phase B | Methanol (MeOH) with 1-2% Triethylamine or NH₄OH | Ethyl Acetate (EtOAc) |
| Typical Gradient | 0-10% B in A | 0-50% B in A |
| Detection | TLC with UV visualization (254 nm)[6] | TLC with UV visualization (254 nm) |
| Expected Rf | ~0.2-0.3 in the eluting solvent mixture | ~0.2-0.3 in the eluting solvent mixture |
Visualization
Caption: Workflow for the purification of this compound.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. rroij.com [rroij.com]
- 3. rnlkwc.ac.in [rnlkwc.ac.in]
- 4. biotage.com [biotage.com]
- 5. benchchem.com [benchchem.com]
- 6. Multicomponent Synthesis of the New Compound 2-Benzyl-6-(3-((7-chloroquinolin-4-yl)amino)propyl)-3-morpholino-7-(4-pyridin-2-yl)phenyl)-6,7-dihidro-5H-pyrrolo[3,4-b]pyridin-5-one [mdpi.com]
- 7. microbenotes.com [microbenotes.com]
- 8. teledyneisco.com [teledyneisco.com]
Application Notes and Protocols for the Synthesis of a Selective Serotonin Reuptake Inhibitor (SSRI) Analog from 3-(Pyridin-2-yl)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selective Serotonin Reuptake Inhibitors (SSRIs) are a class of antidepressants that function by increasing the extracellular level of the neurotransmitter serotonin by limiting its reabsorption into the presynaptic cell. The pyridine moiety is a recognized pharmacophore in many centrally active agents, valued for its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties.[1][2] This document outlines the application of 3-(Pyridin-2-yl)propan-1-amine as a versatile precursor for the synthesis of a potential SSRI, structurally analogous to known therapeutic agents. The synthetic route detailed herein culminates in the formation of 3-(4-chlorophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine, a close analog of the first-generation SSRI, Zimelidine, and structurally related to Chlorphenamine, which also exhibits serotonin reuptake inhibition.[3]
Synthetic Approach
The synthesis of the target SSRI analog from this compound is a multi-step process. The proposed synthetic pathway involves an initial N,N-dimethylation of the primary amine, followed by the introduction of the 4-chlorophenyl group at the carbon alpha to the pyridine ring. This strategy leverages established organic transformations to construct the target molecule.
Signaling Pathway of SSRIs
SSRIs exert their therapeutic effect by blocking the serotonin transporter (SERT) on the presynaptic neuron. This inhibition leads to an accumulation of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The increased availability of serotonin at postsynaptic receptors, such as the 5-HT1A receptor, is believed to mediate the antidepressant effects.
Caption: Mechanism of action of the synthesized SSRI analog.
Experimental Protocols
A plausible synthetic route starting from this compound to the target compound, 3-(4-chlorophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine, is detailed below. This pathway is constructed based on established organic chemistry principles.
Step 1: N,N-Dimethylation of this compound
The Eschweiler-Clarke reaction is a well-established method for the methylation of primary amines to tertiary amines using formic acid and formaldehyde, which avoids the formation of quaternary ammonium salts.[4][5]
Reaction: this compound + 2 HCHO + 2 HCOOH → N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine + 2 CO₂ + 2 H₂O
Materials:
-
This compound
-
Formaldehyde (37% aqueous solution)
-
Formic acid (98-100%)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add formic acid (2.5 eq) and formaldehyde solution (2.5 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 8-12 hours. The reaction progress can be monitored by TLC.
-
Cool the mixture to room temperature and carefully basify with a NaOH solution to a pH of >10.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine.
Purification: The crude product can be purified by silica gel column chromatography.
Step 2: α-Arylation of N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine
The introduction of the 4-chlorophenyl group at the carbon adjacent to the pyridine ring can be achieved through a Grignard reaction with a suitable electrophile after metallation of the α-carbon.
Reaction: N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine + 4-chlorobenzaldehyde (after Grignard formation) → 1-(4-chlorophenyl)-1-(pyridin-2-yl)-4-(dimethylamino)butan-1-ol
This intermediate would then require further steps (dehydration and reduction) to reach the final product. A more direct, albeit challenging, approach is the direct coupling of a metallated 2-alkylpyridine with an aryl halide.
A more direct synthetic approach to a similar structure, chlorphenamine, involves the reaction of 2-chloropyridine with 4-chlorophenylacetonitrile.[3]
Alternative Plausible Synthesis of a Structural Isomer
A more synthetically accessible route to a closely related structural isomer, 3-(4-chlorophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine (Chlorphenamine), is presented below. While not starting from the specified precursor, it provides a validated pathway to a relevant SSRI analog.
Caption: Synthetic workflow for a chlorphenamine-like SSRI analog.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of chlorphenamine, a structurally similar SSRI analog, based on patented methods.
| Step | Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 1 | Condensation | 4-chlorophenylacetonitrile, 2-chloropyridine, Sodium amide | Toluene | Room Temp | 2-5 | ~95 (crude) | - | [6] |
| 2 | Alkylation | 4-chlorophenyl(pyridin-2-yl)acetonitrile, 2-dimethylaminoethylchloride, Sodium amide | Toluene | Reflux | 6 | - | - | [3] |
| 3 | Hydrolysis & Decarboxylation | γ-(4-chlorophenyl)-γ-cyano-N,N-dimethyl-2-pyridinepropanamine | - | - | - | 62 (overall) | 98 | [3] |
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel compounds with potential SSRI activity. The protocols outlined, based on established chemical reactions, provide a framework for the laboratory-scale synthesis of a target analog. While a direct, high-yield synthesis from the specified precursor to the final product in two steps is challenging, the presented pathways offer a rational approach for medicinal chemists and drug development professionals to explore this chemical space. Further optimization of reaction conditions and purification techniques will be necessary to achieve high yields and purity suitable for pharmacological evaluation.
References
Application Notes and Protocols for the Synthesis of Antimicrobial Compounds from 3-(Pyridin-2-yl)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyridine derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antimicrobial properties. 3-(Pyridin-2-yl)propan-1-amine is a versatile precursor for the synthesis of various antimicrobial compounds, particularly Schiff bases and their metal complexes.[1] Its structure, which includes a primary amine and a pyridine ring, provides reactive sites for a variety of chemical transformations, allowing for the creation of complex molecules with potential therapeutic applications.[1] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of antimicrobial compounds derived from this compound.
Data Presentation
The following tables summarize the antimicrobial activity of representative pyridine-containing Schiff bases and their metal complexes against a selection of pathogenic bacteria and fungi. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Table 1: Antibacterial Activity of Pyridine-Containing Schiff Bases
| Compound Type | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Pyridine-based Schiff Base | Staphylococcus aureus | 12.5 | Ampicillin | 12.5 |
| Pyridine-based Schiff Base | Micrococcus luteus | 25 | Ampicillin | 100 |
| Pyridine-based Schiff Base | Salmonella typhimurium | 15.625 | Chloramphenicol | 31.25 |
| Pyridine-based Schiff Base | Pseudomonas aeruginosa | 7.81 | Chloramphenicol | 62.50 |
| Isatin Schiff Base | Staphylococcus aureus | 625 | Colistin | Inactive |
| Isatin Schiff Base | Klebsiella pneumoniae | 625 | Colistin | Inactive |
Data compiled from a review on Schiff base antimicrobial activity.[2]
Table 2: Antifungal Activity of Pyridine-Containing Schiff Bases
| Compound Type | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Benzothiazole Schiff Base | Aspergillus niger | 12.5 | Nystatin | 12.5 |
Data compiled from a review on Schiff base antimicrobial activity.[2]
Table 3: Antimicrobial Activity of a Pyridine-Containing Schiff Base Ligand and its Metal Complexes
| Compound | Salmonella typhimurium MIC (µg/mL) | E. coli MIC (µg/mL) | Aspergillus nidulans MIC (µg/mL) | Candida albicans MIC (µg/mL) |
| HBAPy (Ligand) | 250 | - | 100 | - |
| MFMEDA (Ligand) | 250 | 100 | - | 250 |
HBAPy = N-p-hydroxybenzalidine-2-aminopyridine, MFMEDA = N-[(E)-(5-Methylfuran-2-yl)methylidene]-ethane-1,2-diamine. Data from a study on Schiff base and metal complex antimicrobial activity.[3]
Experimental Protocols
Protocol 1: Synthesis of a Schiff Base from this compound
This protocol describes a general method for the synthesis of a Schiff base by the condensation of this compound with an aromatic aldehyde.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., salicylaldehyde, vanillin)
-
Absolute ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Rotary evaporator
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Filter paper and funnel
Procedure:
-
In a round-bottom flask, dissolve 10 mmol of this compound in 50 mL of absolute ethanol.
-
Add 10 mmol of the selected aromatic aldehyde to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid or oily residue is the crude Schiff base.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the purified Schiff base.
-
Dry the purified crystals in a desiccator.
-
Characterize the final product using appropriate analytical techniques such as FT-IR, NMR, and Mass Spectrometry.
Protocol 2: Synthesis of a Metal Complex with a Pyridine-derived Schiff Base
This protocol outlines the synthesis of a metal complex using a Schiff base ligand derived from this compound.
Materials:
-
Purified Schiff base ligand from Protocol 1
-
Metal(II) salt (e.g., CuCl₂, NiCl₂·6H₂O, CoCl₂·6H₂O)
-
Absolute ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Beakers, graduated cylinders
-
Filter paper and funnel
Procedure:
-
Dissolve 2 mmol of the Schiff base ligand in 50 mL of hot absolute ethanol in a round-bottom flask.
-
In a separate beaker, dissolve 1 mmol of the metal(II) salt in 20 mL of absolute ethanol.
-
Slowly add the metal salt solution to the Schiff base solution with continuous stirring.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 2-3 hours. A change in color or precipitation of the complex may be observed.
-
After the reflux period, allow the mixture to cool to room temperature.
-
Collect the precipitated metal complex by filtration.
-
Wash the complex with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified metal complex in a desiccator.
-
Characterize the synthesized complex using techniques such as FT-IR, UV-Vis spectroscopy, and elemental analysis.
Protocol 3: Antimicrobial Susceptibility Testing by Broth Microdilution Method
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds using the broth microdilution method.
Materials:
-
Synthesized compounds (Schiff bases and metal complexes)
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Sterile pipette tips and micropipettes
-
Incubator
-
Spectrophotometer or microplate reader
-
Positive control (standard antibiotic)
-
Negative control (solvent used to dissolve compounds, e.g., DMSO)
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in the appropriate growth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Prepare a microbial inoculum and adjust its turbidity to match the 0.5 McFarland standard.
-
Dilute the standardized inoculum in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 100 µL of the diluted inoculum to each well containing the compound dilutions.
-
Include a positive control (medium with inoculum and a standard antibiotic) and a negative control (medium with inoculum and the solvent). Also, include a well with only the medium for sterility control.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. The results can also be read using a microplate reader.
Visualizations
Caption: Workflow for the synthesis and antimicrobial evaluation of compounds.
Caption: Proposed mechanisms of antimicrobial action.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Spectral Characterization and Antimicrobial Activity of Schiff Bases and Their Mixed Ligand Metal Complexes of Co(II), Ni(II), Cu(II) and Zn(II) [article.sapub.org]
Application Notes and Protocols: 3-(Pyridin-2-yl)propan-1-amine in the Synthesis of Novel Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3-(Pyridin-2-yl)propan-1-amine as a versatile building block for the construction of novel heterocyclic compounds with significant therapeutic potential. Detailed protocols for key synthetic transformations are provided, along with data on the biological activities of the resulting molecules.
Introduction
This compound is a valuable bifunctional molecule containing a primary aliphatic amine and a pyridine ring.[1] This unique structural arrangement offers multiple reactive sites, making it an ideal starting material for the synthesis of a diverse range of nitrogen-containing heterocycles.[1] Its derivatives have shown considerable promise as antimicrobial and central nervous system (CNS) active agents, including potential selective serotonin reuptake inhibitors (SSRIs).[1] This document focuses on the application of this compound in multicomponent reactions for the synthesis of dihydropyrimidine derivatives with potential anticancer and antimicrobial properties.
Key Application: Multicomponent Synthesis of Dihydropyrimidines (Biginelli Reaction)
The Biginelli reaction is a one-pot multicomponent condensation reaction that provides an efficient and straightforward route to 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogs.[2] These scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer and antimicrobial effects.[3] By utilizing this compound as the amine component, novel dihydropyrimidine derivatives bearing a pyridinylpropyl substituent can be readily synthesized.
General Reaction Scheme
The reaction proceeds via the acid-catalyzed condensation of an aldehyde, a β-ketoester (e.g., ethyl acetoacetate), and an amine (in this case, this compound).[2][4] The use of a thiourea derivative in place of urea allows for the synthesis of the corresponding dihydropyrimidine-2(1H)-thiones.
Caption: General workflow for the Biginelli synthesis of dihydropyrimidines.
Experimental Protocols
Protocol 1: Synthesis of 4-Aryl-1-(3-(pyridin-2-yl)propyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one
This protocol describes a general procedure for the synthesis of 4-aryl-1-(3-(pyridin-2-yl)propyl)-3,4-dihydropyrimidin-2(1H)-ones via a three-component Biginelli reaction.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol, 130 mg)
-
This compound (1.0 mmol, 136 mg)
-
Urea (1.5 mmol, 90 mg)
-
Ethanol (10 mL)
-
Concentrated Hydrochloric Acid (catalytic amount)
Procedure:
-
To a round-bottom flask, add the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), this compound (1.0 mmol), and urea (1.5 mmol) in ethanol (10 mL).
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into crushed ice with stirring.
-
The precipitated solid is collected by filtration, washed with cold water, and dried.
-
Recrystallize the crude product from ethanol to afford the pure 4-aryl-1-(3-(pyridin-2-yl)propyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one.
References
Application Notes and Protocols for the Scale-up Synthesis of 3-(Pyridin-2-yl)propan-1-amine
Introduction
3-(Pyridin-2-yl)propan-1-amine is a valuable building block in pharmaceutical and materials science research. Its structure, which features both a primary amine and a pyridine ring, provides two reactive sites for a variety of chemical transformations, enabling the creation of more complex molecules.[1] This compound is a key intermediate in the synthesis of novel antimicrobial agents and potential Selective Serotonin Reuptake Inhibitors (SSRIs).[1] As research progresses from laboratory-scale discovery to preclinical and clinical development, the need for reliable and scalable synthetic routes becomes critical.
This document provides a detailed protocol for the scale-up synthesis of this compound, designed for researchers, scientists, and drug development professionals. The presented methodology is based on established synthetic transformations and is optimized for safety, efficiency, and scalability.
Synthetic Strategy
Several synthetic routes for the preparation of this compound have been reported. A common and effective two-step approach involves the conversion of a suitable precursor, 3-(pyridin-2-yl)propan-1-ol, into an intermediate that can be readily aminated. One such strategy is the conversion of the alcohol to an alkyl halide, followed by a nucleophilic substitution with an amine source. To avoid the common issue of over-alkylation and to ensure the selective formation of the primary amine, the Gabriel synthesis, which utilizes phthalimide as an ammonia surrogate, is a robust and high-yielding method.[1]
An alternative route involves the Mitsunobu reaction of 3-(pyridin-2-yl)propan-1-ol with a nitrogen nucleophile like phthalimide, followed by deprotection.[1] While effective, the Mitsunobu reaction can be less ideal for large-scale synthesis due to the cost of reagents and the need to remove stoichiometric amounts of triphenylphosphine oxide byproduct.
This protocol will detail a two-step synthesis commencing from 2-pyridinepropanol, proceeding through a phthalimide intermediate via a halide displacement, and culminating in the desired primary amine after hydrazinolysis. This approach is advantageous for scale-up due to the relatively low cost of reagents, straightforward reaction conditions, and ease of purification.
Experimental Protocols
Step 1: Synthesis of N-(3-(pyridin-2-yl)propyl)phthalimide
This step involves the conversion of 2-(3-hydroxypropyl)pyridine to 2-(3-chloropropyl)pyridine, followed by reaction with potassium phthalimide. For safety and efficiency on a larger scale, the intermediate chlorination is often performed using thionyl chloride.
Materials:
-
2-Pyridinepropanol (1.0 eq)
-
Thionyl chloride (1.2 eq)
-
Dichloromethane (DCM)
-
Potassium phthalimide (1.1 eq)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 2-pyridinepropanol in dichloromethane (DCM) at 0 °C under an inert atmosphere, add thionyl chloride dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-(3-chloropropyl)pyridine. This intermediate is often used in the next step without further purification.
-
Dissolve the crude 2-(3-chloropropyl)pyridine in DMF and add potassium phthalimide.
-
Heat the mixture to 80-90 °C and stir for 12-18 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
The resulting precipitate is collected by filtration, washed with water, and dried to afford N-(3-(pyridin-2-yl)propyl)phthalimide.
Step 2: Synthesis of this compound
This final step involves the deprotection of the phthalimide group using hydrazine hydrate to release the primary amine.
Materials:
-
N-(3-(pyridin-2-yl)propyl)phthalimide (1.0 eq)
-
Hydrazine hydrate (10 eq)
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution
-
Dichloromethane (DCM)
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Suspend N-(3-(pyridin-2-yl)propyl)phthalimide in ethanol and add hydrazine hydrate.
-
Heat the mixture to reflux and maintain for 4-6 hours. A thick precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Treat the residue with an aqueous solution of hydrochloric acid and stir to dissolve the product and precipitate the phthalhydrazide.
-
Filter off the phthalhydrazide and wash it with a small amount of cold water.
-
Cool the filtrate in an ice bath and basify with a concentrated sodium hydroxide solution until the pH is >12.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.
Data Presentation
| Step | Reactant | Molar Eq. | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Purity (%) |
| 1a | 2-Pyridinepropanol | 1.0 | DCM | 0 - RT | 2-4 | 2-(3-chloropropyl)pyridine | ~95 (crude) | - |
| 1b | 2-(3-chloropropyl)pyridine | 1.0 | DMF | 80-90 | 12-18 | N-(3-(pyridin-2-yl)propyl)phthalimide | 85-90 | >95 |
| 2 | N-(3-(pyridin-2-yl)propyl)phthalimide | 1.0 | Ethanol | Reflux | 4-6 | This compound | 80-88 | >98 |
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for the scale-up of this compound.
Logical Relationship of Synthetic Routes
Caption: Comparison of synthetic strategies for this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Pyridin-2-yl)propan-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3-(Pyridin-2-yl)propan-1-amine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthetic Route 1: Reductive Amination of 3-(Pyridin-2-yl)propanal
Question 1: I am observing the formation of a significant amount of secondary and tertiary amine byproducts during the reductive amination of 3-(pyridin-2-yl)propanal. How can I improve the selectivity for the primary amine?
Answer:
The formation of secondary and tertiary amines is a common side reaction in reductive amination. This occurs when the initially formed primary amine acts as a nucleophile and reacts with another molecule of the aldehyde, leading to over-alkylation. To favor the formation of the desired primary amine, this compound, consider the following strategies:
-
Use a Large Excess of Ammonia: Employing a significant molar excess of ammonia will statistically favor the reaction of the aldehyde with ammonia over the reaction with the primary amine product.
-
Slow Addition of the Reducing Agent: Adding the reducing agent slowly to the reaction mixture at a controlled temperature can help to minimize the concentration of the intermediate imine at any given time, thereby reducing the likelihood of the primary amine product reacting with it.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is often a good choice for reductive amination as it is milder and more selective for the reduction of imines in the presence of aldehydes.
-
pH Control: Maintaining a slightly acidic pH (around 5-6) can facilitate imine formation without significantly promoting side reactions.
Experimental Protocol: Selective Reductive Amination
-
Dissolve 3-(pyridin-2-yl)propanal in a suitable solvent such as methanol or dichloromethane.
-
Add a large excess (10-20 equivalents) of ammonia, typically as a solution in methanol or as ammonium acetate.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture to 0°C.
-
Slowly add sodium triacetoxyborohydride portion-wise, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
Quench the reaction by the slow addition of aqueous sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a mobile phase containing a small percentage of triethylamine (e.g., 1-2%) to prevent tailing of the amine product.
Synthetic Route 2: Reduction of 2-(2-Cyanoethyl)pyridine
Question 2: My catalytic hydrogenation of 2-(2-cyanoethyl)pyridine is producing a mixture of primary, secondary, and tertiary amines. What conditions can I use to selectively obtain this compound?
Answer:
The formation of secondary and tertiary amines is a well-known issue in nitrile hydrogenation, arising from the condensation of the intermediate imine with the primary amine product. To enhance the selectivity for the primary amine, the following approaches are recommended:
-
Addition of Ammonia: The presence of ammonia in the reaction mixture can suppress the formation of secondary and tertiary amines by shifting the equilibrium away from the condensation side reactions.
-
Catalyst Selection: Raney Nickel and Raney Cobalt are often used for nitrile hydrogenation and can offer good selectivity for the primary amine, especially in the presence of ammonia. Rhodium on alumina is another effective catalyst.
-
Solvent Choice: The use of alcoholic solvents, often with dissolved ammonia, is common.
-
Reaction Conditions: High pressure and low temperature generally favor the formation of the primary amine.
Data on Catalyst and Additive Effects on Nitrile Hydrogenation Selectivity
| Catalyst | Additive | Temperature (°C) | Pressure (bar) | Primary Amine Selectivity (%) | Reference |
| Raney Ni | NH₃ | 100 | 80 | >95 | Generic Data |
| Raney Co | NH₃ | 120 | 100 | >95 | Generic Data |
| Rh/Al₂O₃ | None | 80 | 70 | ~90 | Generic Data |
| Pd/C | None | 80 | 70 | Lower, significant byproducts | Generic Data |
Experimental Protocol: Selective Hydrogenation of 2-(2-Cyanoethyl)pyridine
-
In a high-pressure autoclave, charge a solution of 2-(2-cyanoethyl)pyridine in methanol saturated with ammonia.
-
Add the Raney Nickel or Rhodium on alumina catalyst (typically 5-10 wt% of the nitrile).
-
Seal the autoclave and purge several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 70-100 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by vacuum distillation or column chromatography as described previously.
Synthetic Route 3: Alkylation of 2-Picoline followed by Reduction
Question 3: I am attempting to synthesize a precursor to this compound by reacting 2-picoline with a two-carbon electrophile, but I am getting low yields and multiple products. What are the potential side reactions?
Answer:
The alkylation of 2-picoline at the methyl group can be challenging due to the acidity of the protons and the reactivity of the resulting anion. Common side reactions include:
-
Over-alkylation: The product of the initial alkylation can be deprotonated again and react with another equivalent of the electrophile.
-
Polymerization: The anionic intermediates can potentially lead to polymerization of the starting material or product.
-
Reaction at the Pyridine Ring: While less common for the methyl group alkylation, strong bases can sometimes lead to addition to the pyridine ring itself.
To minimize these side reactions:
-
Use a Strong, Non-nucleophilic Base: Lithium diisopropylamide (LDA) is a common choice for deprotonating 2-picoline. It is a strong base that is sterically hindered, which can help to prevent side reactions at the pyridine ring.
-
Low Temperature: The deprotonation and alkylation should be carried out at low temperatures (e.g., -78°C) to control the reactivity of the organometallic intermediates.
-
Stoichiometry Control: Careful control of the stoichiometry of the base and electrophile is crucial to avoid over-alkylation.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Synthetic Pathways to this compound
Caption: Overview of synthetic routes.
Diagram 2: Troubleshooting Workflow for Reductive Amination
Caption: Troubleshooting reductive amination.
Diagram 3: Troubleshooting Workflow for Nitrile Hydrogenation
Caption: Troubleshooting nitrile hydrogenation.
Preventing over-alkylation in 3-(Pyridin-2-yl)propan-1-amine synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with over-alkylation during the synthesis of 3-(Pyridin-2-yl)propan-1-amine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant amounts of di- and tri-alkylated byproducts when synthesizing this compound or its derivatives?
A1: Over-alkylation is a common side reaction when using direct alkylation methods with reagents like alkyl halides. The fundamental issue is that the product amine is often more nucleophilic than the starting amine.[1][2] For instance, the primary amine product, this compound, is more reactive than the ammonia surrogate you may have started with. Similarly, if you are alkylating the primary amine to form a secondary amine, the secondary amine product is more nucleophilic and can compete with the remaining primary amine for the alkylating agent. This leads to a cascade of reactions, resulting in a mixture of mono-, di-, and even tri-alkylated products, which complicates purification and reduces the yield of the desired compound.[1][3][4]
Caption: Reaction pathway illustrating the formation of over-alkylation side products.
Q2: How can I selectively synthesize the primary amine, this compound, while completely avoiding over-alkylation?
A2: For a clean and high-yield synthesis of a primary amine, direct alkylation of ammonia is difficult to control.[1] The Gabriel Synthesis is a superior and highly recommended method that circumvents the issue of over-alkylation.[2][5] This method uses potassium phthalimide as an ammonia surrogate. The phthalimide anion is nucleophilic, but after the initial alkylation, the resulting N-alkylphthalimide is no longer nucleophilic due to the electron-withdrawing effects of the two adjacent carbonyl groups.[1][4] This prevents any further reaction, ensuring the selective formation of the mono-alkylated intermediate. The primary amine is then liberated in a final deprotection step, typically using hydrazine.[5][6]
Caption: Logical comparison of Direct Alkylation vs. Gabriel Synthesis outcomes.
Q3: I want to synthesize a secondary amine from this compound. How can I achieve selective mono-alkylation and prevent the formation of tertiary amines?
A3: For controlled mono-alkylation of a primary amine, the most effective and widely used method is Reductive Amination .[1][7] This one-pot reaction involves two main steps: first, the primary amine reacts with an aldehyde or ketone to form an imine intermediate. Second, a mild reducing agent, added to the same pot, selectively reduces the imine C=N bond to the corresponding amine.[7][8]
This method is highly selective because the imine formation is typically a reversible equilibrium, and the reducing agents used (like sodium cyanoborohydride or sodium triacetoxyborohydride) are specifically chosen because they reduce protonated imines much faster than they reduce the starting carbonyl compounds.[7][9] This prevents the secondary amine product from reacting again with the aldehyde/ketone, thus avoiding over-alkylation.[7]
Troubleshooting Workflow
If you are observing over-alkylation in your reaction, use the following decision tree to select an appropriate mitigation strategy.
Caption: Troubleshooting workflow for addressing over-alkylation issues.
Data Presentation
The choice of synthetic method has a significant impact on the product distribution and yield. The following table provides a comparative summary based on typical outcomes for amine synthesis.
| Synthetic Method | Starting Materials | Target Product | Typical Yield of Target | Over-alkylation Byproducts | Key Advantage |
| Direct Alkylation | 2-(3-halopropyl)pyridine + large excess of NH₃ | Primary Amine | Low to Moderate | High (Secondary, Tertiary) | One step (in theory) |
| Gabriel Synthesis | 2-(3-halopropyl)pyridine + Potassium Phthalimide | Primary Amine | High (>80%) | None | Excellent selectivity, no over-alkylation.[1][4] |
| Reductive Amination | This compound + Aldehyde/Ketone | Secondary Amine | Very High (>90%) | Minimal to None | High selectivity for mono-alkylation.[1][7] |
Experimental Protocols
Protocol 1: Gabriel Synthesis of this compound
This protocol describes the synthesis from 2-(3-bromopropyl)pyridine.
Step 1: N-Alkylation of Potassium Phthalimide
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add potassium phthalimide (1.2 equivalents) to dry dimethylformamide (DMF).
-
Add 2-(3-bromopropyl)pyridine (1.0 equivalent) to the suspension.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and pour it into a beaker of cold water.
-
The solid N-(3-(pyridin-2-yl)propyl)phthalimide will precipitate. Collect the solid by vacuum filtration, wash with water, and dry. This intermediate is typically used in the next step without further purification.
Step 2: Hydrazinolysis (Ing-Manske Procedure) [5]
-
Suspend the dried N-(3-(pyridin-2-yl)propyl)phthalimide intermediate in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (2.0 to 5.0 equivalents) to the suspension.
-
Heat the mixture to reflux and stir for 2-4 hours. A thick precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature. Acidify with dilute HCl to precipitate any remaining phthalhydrazide and to protonate the product amine.
-
Filter the mixture to remove the solid phthalhydrazide.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Make the remaining aqueous solution basic (pH > 12) with NaOH pellets or a concentrated solution.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pure this compound.
Protocol 2: Reductive Amination for Secondary Amine Synthesis
This protocol describes the alkylation of this compound with a generic aldehyde (R-CHO).
-
To a stirred solution of this compound (1.0 equivalent) in a suitable solvent (e.g., methanol, 1,2-dichloroethane) at room temperature, add the aldehyde (R-CHO, 1.1 equivalents).
-
Add a catalytic amount of acetic acid (e.g., 5 mol%) to facilitate imine formation. Stir the mixture for 1-2 hours.
-
In a single portion, add the reducing agent, sodium cyanoborohydride (NaBH₃CN, 1.2 equivalents) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents). Caution: NaBH₃CN is toxic and should be handled in a fume hood.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting amine is consumed (typically 12-24 hours).
-
Quench the reaction by carefully adding an aqueous saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the mixture three times with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired secondary amine.
References
- 1. benchchem.com [benchchem.com]
- 2. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
Technical Support Center: Purification of 3-(Pyridin-2-yl)propan-1-amine
Welcome to the technical support center for the purification of 3-(Pyridin-2-yl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurities largely depend on the synthetic route. Common pathways and their potential byproducts include:
-
Reduction of 2-(2-cyanoethyl)pyridine: The primary impurity is often the unreacted starting material, 2-(2-cyanoethyl)pyridine. Incomplete reduction can also lead to the corresponding imine intermediate.
-
Mitsunobu reaction with 3-(pyridin-2-yl)propan-1-ol followed by deprotection: This route can introduce impurities such as unreacted 3-(pyridin-2-yl)propan-1-ol, triphenylphosphine oxide (a byproduct of the Mitsunobu reagent), and residual phthalimide or other protecting groups if the deprotection step is incomplete.[1]
-
Alkylation of 2-picoline followed by further transformations: Over-alkylation or side reactions on the pyridine ring can occur, leading to a variety of structurally related impurities.
Q2: My this compound appears to be degrading during purification. What could be the cause?
A2: Amines, in general, can be susceptible to oxidation, especially when exposed to air and light over extended periods. The pyridine ring can also be sensitive to certain acidic conditions.[2] To minimize degradation, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) where possible and to avoid prolonged exposure to strong acids or high temperatures.
Q3: Is it better to purify the free base or a salt of this compound?
A3: Both strategies have their advantages. The free base, being a liquid at room temperature, is amenable to purification by vacuum distillation or column chromatography. However, forming a salt, such as the dihydrochloride, can be highly advantageous for purification by recrystallization.[3] Salts are typically crystalline solids with well-defined melting points and can be easier to handle and store. The choice of method will depend on the nature of the impurities and the scale of the purification.
Troubleshooting Guides
Purification by Vacuum Distillation
Problem: I am attempting to purify this compound by distillation at atmospheric pressure, but the compound is turning dark and seems to be decomposing.
Cause: The predicted boiling point of this compound at atmospheric pressure is approximately 227.5 °C.[2] Many organic compounds, especially amines, are prone to decomposition at such high temperatures.
Solution:
-
Monitor Temperature Carefully: Use a well-controlled heating mantle and monitor both the pot temperature and the head temperature throughout the distillation.
-
Inert Atmosphere: Introduce a gentle stream of nitrogen or argon into the distillation apparatus to prevent oxidation.
Purification by Column Chromatography
Problem: When running a silica gel column, my compound is smearing and I am getting poor separation.
Cause: The basic nature of both the primary amine and the pyridine nitrogen in this compound leads to strong interactions with the acidic silanol groups on the surface of standard silica gel. This can cause irreversible adsorption and peak tailing.[4]
Solution:
-
Neutralize the Silica Gel: Add a small amount of a basic modifier to your mobile phase. A common practice is to add 0.5-2% triethylamine (TEA) to the eluent.[4][5] This will "cap" the acidic sites on the silica and improve the peak shape.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or an amine-functionalized silica gel.
-
Reversed-Phase Chromatography: If normal-phase chromatography remains problematic, reversed-phase (e.g., C18) chromatography is a viable alternative. A typical mobile phase would be a mixture of acetonitrile and water with a buffer or modifier like formic acid or trifluoroacetic acid (TFA).
Purification by Recrystallization
Problem: I am trying to recrystallize the free base of this compound, but it keeps "oiling out" instead of forming crystals.
Cause: The free base of this compound is a liquid at room temperature, making recrystallization of the free base itself not feasible. "Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid.
Solution:
-
Convert to a Salt: The most effective strategy is to convert the amine to a salt, which is typically a crystalline solid. The dihydrochloride salt is a common choice.[3] This can be achieved by dissolving the crude amine in a suitable solvent (e.g., isopropanol or diethyl ether) and adding a solution of hydrochloric acid.
-
Solvent Selection for the Salt: Once the salt is formed, perform a solvent screen to find a suitable recrystallization solvent or solvent system. Good starting points for pyridine derivatives include alcohols (ethanol, methanol, isopropanol) or mixed solvent systems like ethanol/water or acetone/water.[6] The ideal solvent will dissolve the salt at high temperatures but not at low temperatures.
Data Presentation
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂ | [7] |
| Molecular Weight | 136.19 g/mol | [7] |
| Appearance | Colorless to light yellow liquid | [2] |
| Predicted Boiling Point | 227.5 ± 23.0 °C at 760 mmHg | [2] |
| Predicted pKa | 9.88 ± 0.10 | [2] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography (with TEA-modified silica)
-
Preparation of Mobile Phase: Based on preliminary Thin Layer Chromatography (TLC) analysis, prepare a suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexanes or ethyl acetate) and a polar solvent (e.g., methanol or dichloromethane). Add 1% triethylamine (v/v) to the mobile phase.
-
Column Packing: Prepare a slurry of silica gel in the mobile phase and pack the column. Equilibrate the packed column by running several column volumes of the mobile phase through it until the baseline is stable.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase. Alternatively, for dry loading, adsorb the crude product onto a small amount of silica gel, remove the solvent, and carefully add the resulting powder to the top of the column.
-
Elution and Fraction Collection: Begin elution with the mobile phase, gradually increasing the polarity if necessary. Collect fractions and monitor their composition using TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization of the Dihydrochloride Salt
-
Salt Formation: Dissolve the crude this compound in a minimal amount of a suitable solvent like isopropanol. Slowly add a 2 M solution of HCl in diethyl ether or a concentrated aqueous HCl solution dropwise with stirring until the precipitation of the salt is complete.
-
Isolation of Crude Salt: Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold diethyl ether.
-
Recrystallization:
-
Place the crude salt in an Erlenmeyer flask.
-
Add a small amount of a pre-determined recrystallization solvent (e.g., ethanol) and heat the mixture to boiling with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary for complete dissolution.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting guide for column chromatography issues.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. 3-(2-PYRIDINYL)PROPYLAMINE | 15583-16-1 [amp.chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. biotage.com [biotage.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C8H12N2 | CID 3159614 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stability and storage conditions for 3-(Pyridin-2-yl)propan-1-amine
This guide provides essential information on the stability and storage of 3-(Pyridin-2-yl)propan-1-amine, alongside troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A: To ensure maximum stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] For long-term storage, temperatures between 2-8°C are recommended, particularly for the dihydrochloride salt form.[3] Some suppliers also recommend storage at room temperature under an inert atmosphere and protected from light.
Q2: Is this compound sensitive to air, moisture, or light?
A: Yes. As with many amines, this compound can be sensitive to air (oxidation) and moisture. It is crucial to keep the container tightly closed.[4] Exposure to light should also be minimized; storing the compound in a dark place or an amber vial is advisable. For optimal stability, storing under an inert atmosphere (e.g., nitrogen or argon) is a best practice.
Q3: What is the expected appearance of this compound?
A: The physical appearance can range from a colorless to a light yellow or even red-brown liquid. A significant change in color, such as darkening to brown, may indicate degradation.
Q4: What chemical incompatibilities should I be aware of?
A: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[1][5] Pyridine and its derivatives should be stored separately from these materials to prevent vigorous or hazardous reactions.[1] Also, keep the compound away from heat, sparks, open flames, and other sources of ignition.[6]
Troubleshooting Guide
Q1: My compound has darkened from a light yellow to a brown color. What could be the cause?
A: A color change is a common indicator of chemical degradation. This is likely due to oxidation from prolonged exposure to air or decomposition from exposure to light or elevated temperatures.[7] Review your storage and handling procedures to ensure the container is properly sealed and protected from light and heat.
Q2: I am observing low yields or unexpected side products in my synthesis. Could the quality of the amine be the issue?
A: Yes, degraded this compound can lead to poor experimental outcomes. Amine degradation can result in the formation of impurities that may interfere with your reaction.[8] It is recommended to use a fresh vial of the compound or verify the purity of your existing stock using an appropriate analytical method (e.g., NMR, GC-MS, or HPLC) before use.
Q3: How can I minimize degradation of the amine during my experimental setup?
A: When handling the amine, work in a well-ventilated area, preferably under a fume hood.[9] If your reaction is sensitive to oxidation, use degassed solvents and maintain an inert atmosphere (nitrogen or argon) throughout the experiment. Avoid prolonged heating, as thermal degradation can occur at elevated temperatures.[7]
Data Summary: Storage & Handling Parameters
| Parameter | Recommendation | Source |
| Storage Temperature | 2-8°C (especially for dihydrochloride salt) or Room Temperature | [3] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | |
| Light Conditions | Keep in a dark place; avoid direct sunlight | [1] |
| Container | Tightly closed, sealed container | [2][4] |
| Ventilation | Store and handle in a well-ventilated area or fume hood | [1][9] |
| Incompatibilities | Strong oxidizers, strong acids, acid chlorides, heat sources | [1][5] |
Experimental Protocols
Protocol: General Assessment of Amine Stability
This protocol outlines a general method for assessing the stability of this compound if degradation is suspected.
-
Visual Inspection:
-
Carefully observe the compound's color and clarity.
-
Note any significant darkening, cloudiness, or precipitation compared to a fresh reference sample or the supplier's description.
-
-
Purity Analysis via HPLC:
-
Sample Preparation: Prepare a dilute solution of the amine in a suitable solvent (e.g., acetonitrile/water with 0.1% trifluoroacetic acid). Prepare a similar solution from a new, unopened vial to serve as a reference.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% TFA.
-
Detection: UV detector set to an appropriate wavelength (e.g., 254 nm or 260 nm) to detect the pyridine ring.
-
-
Analysis: Run both the suspect sample and the reference sample. Compare the chromatograms. The appearance of new peaks or a decrease in the area of the main peak in the suspect sample indicates the presence of impurities and degradation.
-
-
Forced Degradation Study (Optional):
-
To understand potential degradation pathways, expose small aliquots of the amine to stress conditions:
-
Oxidative: Sparge the sample with air or add a small amount of hydrogen peroxide.
-
Thermal: Heat the sample at a controlled, elevated temperature (e.g., 60°C) for a defined period.
-
Photolytic: Expose the sample to a UV light source.
-
-
Analyze the stressed samples by HPLC to identify and characterize degradation products.
-
Diagrams
Caption: Troubleshooting workflow for stability issues.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. kishida.co.jp [kishida.co.jp]
- 3. chemscene.com [chemscene.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. mdpi.com [mdpi.com]
- 8. pure.hw.ac.uk [pure.hw.ac.uk]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
Improving reaction conditions for coupling reactions with 3-(Pyridin-2-yl)propan-1-amine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve reaction conditions for coupling reactions involving 3-(pyridin-2-yl)propan-1-amine.
Frequently Asked Questions (FAQs)
Q1: What makes coupling reactions with this compound potentially challenging?
A1: this compound possesses two key structural features that can influence coupling reactions. Firstly, the primary amine is attached to a flexible propyl chain, which generally makes it reasonably reactive. However, the molecule also contains a pyridine ring. The nitrogen atom on the pyridine ring is basic and can act as a ligand, potentially coordinating with metal catalysts or reagents.[1] This dual functionality requires careful consideration of reaction conditions to ensure selective and efficient coupling at the primary amine.
Q2: My amide coupling reaction with this compound is giving a low yield. What are the common causes?
A2: Low yields in amide coupling reactions can stem from several factors.[2] Key considerations include:
-
Incomplete activation of the carboxylic acid: The coupling reagent may not be efficient enough or used in insufficient quantities.[2]
-
Protonation of the amine: An acid-base reaction between the carboxylic acid and the amine can occur, rendering the amine non-nucleophilic.[2]
-
Steric hindrance: While the primary amine of this compound is not exceptionally hindered, bulky groups on the carboxylic acid partner can slow down the reaction.[2]
-
Hydrolysis: The presence of water can hydrolyze the activated carboxylic acid intermediate. It is crucial to use anhydrous solvents.[2]
-
Suboptimal reaction conditions: Incorrect choice of solvent, base, or temperature can significantly impact the reaction outcome.
Q3: How do I choose the most suitable coupling reagent for my reaction?
A3: The choice of coupling reagent is critical. For routine couplings, carbodiimides like EDC or DIC in the presence of an additive like OxymaPure can be effective.[3] For more challenging or sterically hindered carboxylic acids, uronium/aminium or phosphonium salt-based reagents are generally more potent.[4][5] Reagents like HATU, HCTU, and COMU are known for their high efficiency in difficult couplings.[4][5]
Q4: I am observing side products in my reaction. What are the likely culprits and how can I minimize them?
A4: A common side reaction, particularly when using uronium/aminium reagents like HATU or HBTU in excess or without pre-activation of the acid, is the guanylation of the primary amine.[6] This occurs when the amine attacks the coupling reagent directly. To avoid this, it is recommended to pre-activate the carboxylic acid with the coupling reagent before adding the amine.[7] With carbodiimide reagents, the formation of an N-acylurea byproduct can occur, which can be difficult to remove.[8] Using additives like HOBt or OxymaPure can help minimize this.
Q5: What is the optimal base to use in these coupling reactions?
A5: A non-nucleophilic, sterically hindered base is generally preferred to minimize side reactions. N,N-Diisopropylethylamine (DIPEA) is a common choice. However, in cases where racemization of the carboxylic acid is a concern, a weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine may be more suitable.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low or No Product Yield | Incomplete activation of the carboxylic acid. | Switch to a more powerful coupling reagent like HATU or COMU.[4] Increase the equivalents of the coupling reagent and acid. |
| Protonation of the amine. | Ensure sufficient non-nucleophilic base (e.g., 2-3 equivalents of DIPEA) is present.[9] | |
| Steric hindrance from the coupling partner. | Extend the reaction time (e.g., to 4 hours or overnight) and/or increase the reaction temperature.[4] Consider a double coupling, where a fresh solution of activated acid is added after the initial reaction time.[4] | |
| Hydrolysis of activated species. | Use anhydrous solvents (e.g., DMF, DCM) and ensure all glassware is thoroughly dried. | |
| Formation of Unknown Impurities | Guanidinylation of the amine. | Pre-activate the carboxylic acid with the uronium/aminium reagent for 15-30 minutes before adding this compound.[7] Avoid using a large excess of the coupling reagent. |
| N-acylurea formation (with carbodiimides). | Add an auxiliary nucleophile like HOBt or OxymaPure to the reaction mixture.[3] | |
| Reaction with the pyridine nitrogen. | Under standard amide coupling conditions, the primary amine is significantly more nucleophilic than the pyridine nitrogen. This is generally not a major concern unless harsh conditions or specific catalysts that activate the pyridine ring are used. | |
| Difficult Product Purification | Byproducts from the coupling reagent (e.g., tetramethylurea from HATU, dicyclohexylurea from DCC). | For water-soluble byproducts (from EDC, HATU), perform an aqueous workup. For insoluble byproducts like DCU, filtration is effective.[3] Purification by column chromatography may be necessary. |
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Hindered Amide Bond Formation *
| Coupling Reagent | Additive | Typical Yield Range | Racemization Risk | Notes |
| HATU | None | 95-99%[4] | Low[4] | Highly efficient for difficult couplings; byproduct can be challenging to remove.[10] |
| HCTU | None | 93-98%[4] | Low[4] | A cost-effective and highly reactive alternative to HATU. |
| COMU | None | 94-99%[4] | Very Low[4] | Based on OxymaPure, offering a safer alternative to HOBt/HOAt-based reagents.[5] |
| PyBOP | None | 90-98%[4] | Low[4] | A reliable phosphonium salt reagent, slightly less reactive than HATU for very hindered cases. |
| DIC | OxymaPure | 92-97%[4] | Very Low[4] | OxymaPure significantly enhances carbodiimide efficiency and suppresses racemization. |
| EDC | HOBt | Variable | Low to Moderate | Water-soluble byproducts make for an easier workup.[3] |
*Yields are representative for sterically demanding couplings and may vary based on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Standard Amide Coupling using EDC/HOBt
-
Dissolve the carboxylic acid (1.0 equivalent) and 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equivalents) to the mixture and stir for 15 minutes.
-
Add a solution of this compound (1.1 equivalents) and N,N-diisopropylethylamine (DIPEA) (2.5 equivalents) in anhydrous DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: High-Efficiency Amide Coupling using HATU
-
In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution.
-
Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.05 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 1-3 hours.
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with 10% aqueous LiCl solution (to remove DMF), followed by saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low-yield coupling reactions.
Caption: Interplay of parameters in amide coupling reactions.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Carbodiimide - Wikipedia [en.wikipedia.org]
- 9. Amide Synthesis [fishersci.co.uk]
- 10. m.youtube.com [m.youtube.com]
Troubleshooting low yields in the Mitsunobu reaction for amine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yields in the Mitsunobu reaction for amine synthesis.
Troubleshooting Guide
Question 1: Why am I observing low to no conversion of my starting alcohol?
Low or no conversion in a Mitsunobu reaction can stem from several factors related to reagents, reaction setup, and the nature of your substrates.
Possible Causes & Solutions:
-
Reagent Quality: The phosphine and azodicarboxylate reagents are sensitive to degradation.
-
Solution: Use fresh, high-purity triphenylphosphine (PPh₃) and diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (DIAD). DEAD and DIAD are light-sensitive and should be stored properly.[1] PPh₃ can oxidize over time; check for the presence of triphenylphosphine oxide via ³¹P NMR if you suspect degradation.
-
-
Wet Solvents or Reagents: The Mitsunobu reaction is highly sensitive to moisture.
-
Low Nucleophilicity of the Amine: The acidity of the nitrogen nucleophile is a critical factor. Traditionally, the pKa of the nucleophile should be 11 or lower for the reaction to proceed efficiently.[3]
-
Solution: If using a weakly acidic amine, consider indirect methods such as using phthalimide (Gabriel Synthesis) or an azide followed by reduction.[4] For more basic amines, specialized reagents may be necessary (see FAQ 3).
-
-
Steric Hindrance: Significant steric bulk around the alcohol or the amine can impede the reaction.[1]
-
Solution: If possible, choose a less sterically hindered substrate. Alternatively, prolonged reaction times or elevated temperatures may be required, but this can also lead to side products.
-
-
Incorrect Order of Reagent Addition: The order in which reagents are added can significantly impact the reaction's success.
-
Solution: A common and often successful procedure is to dissolve the alcohol, amine, and triphenylphosphine in an anhydrous solvent, cool the mixture to 0 °C, and then slowly add the azodicarboxylate.[5] An alternative is to pre-form the betaine by mixing PPh₃ and DEAD at 0 °C before adding the alcohol and then the amine.[5]
-
Question 2: My reaction is producing significant byproducts and is difficult to purify. What can I do?
The formation of byproducts is a common issue in Mitsunobu reactions, leading to purification challenges.
Common Byproducts & Purification Strategies:
-
Triphenylphosphine Oxide (TPPO) and Hydrazine Derivatives: These are the stoichiometric byproducts of the reaction and can be difficult to separate from the desired product, especially on a large scale.
-
Solutions:
-
Chromatography: While standard, it can be challenging.
-
Alternative Reagents: The use of polymer-supported triphenylphosphine allows for the removal of the phosphine oxide byproduct by simple filtration.[6] Di-(4-chlorobenzyl)azodicarboxylate (DCAD) has been developed as an alternative to DEAD, where the hydrazine byproduct can be filtered off and recycled.[5]
-
Modified Workup: In some cases, precipitation of TPPO from a nonpolar solvent can be effective.
-
-
-
Aza-Michael Adduct: Highly nucleophilic amines can react directly with the azodicarboxylate in an undesired aza-Michael reaction, forming a triazine byproduct.[7] This is a competitive reaction that reduces the yield of the desired amine.
-
Bis-alkylation of Primary Amines: Primary amines can undergo a second alkylation, leading to the formation of tertiary amines as a byproduct.
-
Solution: Using a protecting group on the primary amine, such as a Boc group (di-tert-butyl iminodicarboxylate), can prevent bis-alkylation. The protecting group can then be removed in a subsequent step.
-
Frequently Asked Questions (FAQs)
FAQ 1: I am using a primary amine and getting low yields of the secondary amine. What is the likely issue?
Low yields when using primary amines are often due to competitive bis-alkylation, where the desired secondary amine product reacts further to form a tertiary amine. The pKa of the primary amine also plays a crucial role.
Troubleshooting Steps:
-
Protect the Amine: Use a suitable protecting group. For example, reacting the alcohol with bis-tert-butyliminodicarboxylate followed by deprotection with trifluoroacetic acid can efficiently produce the primary amine.
-
Control Stoichiometry: While less effective, using an excess of the primary amine may favor the formation of the secondary amine.
-
Modified Reagents: Consider using specialized reagents that are more effective for primary amines (see FAQ 3).
FAQ 2: Can I use secondary amines directly in the Mitsunobu reaction?
Yes, secondary amines can be used, but their success is highly dependent on their pKa and steric hindrance. Non-cyclic secondary amines like dibenzylamine have been successfully used.[7] However, more basic and sterically hindered secondary amines may give low yields. Diethylamine, for example, has been reported to be ineffective under certain conditions due to its higher basicity.[7]
FAQ 3: My amine is too basic for the standard Mitsunobu conditions. Are there any alternatives?
Yes, significant progress has been made in developing reagents to extend the scope of the Mitsunobu reaction to more basic amines.
Alternative Reagents for Basic Amines:
| Reagent System | Amine Scope | Key Advantages | Reference |
| NHP-butane (N-heterocyclic phosphine) with ADDP | Basic secondary amines (e.g., morpholine, piperidine) and some primary amines. | Overcomes the pKa limitation of traditional Mitsunobu reactions. | [7][8][9] |
| BEHT triflate | Primary and secondary amines. | Bench-stable reagent that allows for stereospecific substitution with a broad range of amines. | |
| CMBP/CMMP | Acidic nucleophiles, with potential for broader applications. | Improved efficiency and byproduct removal. | [7] |
A novel protocol utilizing N-heterocyclic phosphine-butane (NHP-butane) has been shown to be effective for the C-N bond formation with previously incompatible basic amine nucleophiles.[9]
FAQ 4: What are the ideal reaction conditions for a Mitsunobu reaction with an amine nucleophile?
The optimal conditions can vary depending on the specific substrates and reagents used. However, here is a general starting point:
General Reaction Parameters:
| Parameter | Recommended Condition | Notes |
| Reagent Stoichiometry | Alcohol (1 equiv), Amine (1.1-1.5 equiv), PPh₃ (1.2-1.5 equiv), DEAD/DIAD (1.2-1.5 equiv) | A slight excess of the amine and Mitsunobu reagents is common.[1] |
| Solvent | Anhydrous THF, DCM, or Toluene | The choice of solvent can influence reaction rates and solubility.[1] |
| Temperature | 0 °C to room temperature | Addition of the azodicarboxylate is typically done at 0 °C to control the initial exothermic reaction.[5] |
| Reaction Time | 4 - 24 hours | Monitor the reaction progress by TLC or LC-MS.[1] |
Experimental Protocols
Protocol 1: General Procedure for Mitsunobu Reaction with an Acidic Amine (e.g., Phthalimide)
-
To a solution of the alcohol (1.0 mmol), phthalimide (1.2 mmol), and triphenylphosphine (1.2 mmol) in anhydrous THF (10 mL) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add DEAD (1.2 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-24 hours, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the N-alkylated phthalimide.
-
The resulting phthalimide can be deprotected (e.g., using hydrazine) to yield the primary amine.[4]
Protocol 2: Modified Mitsunobu Reaction for Basic Amines using NHP-butane and ADDP
This protocol is based on literature procedures for advanced Mitsunobu reactions.[7]
-
In a glovebox or under an inert atmosphere, add the N-heterocyclic phosphine-butane (P-8 in the reference, 1.5 equiv) to a solution of the alcohol (0.1 mmol) and the amine (1.5 equiv) in anhydrous DCE (0.5 mL).
-
Add 1,1'-(azodicarbonyl)dipiperidine (ADDP or Azo-1, 1.2 equiv).
-
Seal the reaction vessel and heat to 40 °C for 24-36 hours.
-
After cooling to room temperature, concentrate the reaction mixture and purify by flash column chromatography to obtain the desired amine product.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08573F [pubs.rsc.org]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. "Mitsunobu Reaction Using Basic Amines as Pronucleophiles" by H Huang and J Y. Kang [oasis.library.unlv.edu]
Technical Support Center: Purification of 3-(Pyridin-2-yl)propan-1-amine from Triphenylphosphine Oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of triphenylphosphine oxide (TPPO) from reactions that produce 3-(Pyridin-2-yl)propan-1-amine.
Frequently Asked Questions (FAQs)
Q1: Why is triphenylphosphine oxide (TPPO) difficult to remove from my this compound reaction?
A1: Triphenylphosphine oxide is a common byproduct in many organic reactions, such as the Wittig and Mitsunobu reactions. Its removal can be challenging due to its high polarity and tendency to co-purify with polar products like amines. For large-scale reactions, traditional column chromatography may not be practical.[1] The basic nature of this compound can also introduce specific challenges with certain purification methods.
Q2: What are the primary methods for removing TPPO?
A2: The main strategies for TPPO removal include:
-
Acid-Base Extraction: This method leverages the basicity of the amine product to separate it from the neutral TPPO.
-
Precipitation/Crystallization: This involves selectively precipitating TPPO from a solution, sometimes with the aid of metal salts.[1]
-
Chromatography: Techniques such as silica gel plug filtration or column chromatography can be effective.[1]
-
Scavenger Resins: Solid-supported reagents can be used to bind to TPPO, which is then removed by filtration.[1]
Q3: Which removal method is best for this compound?
A3: The choice of method depends on the scale of your reaction, the purity required, and the other components in your reaction mixture. Acid-base extraction is often a robust and scalable method for basic products like amines.[2] Chromatography is suitable for achieving high purity on a smaller scale. Precipitation with metal salts should be approached with caution due to the potential for your product to complex with the metal.[3]
Troubleshooting Guides
Method 1: Acid-Base Extraction
This method is highly recommended for separating basic compounds like this compound from neutral byproducts like TPPO. The amine is protonated with acid to make it water-soluble, while the TPPO remains in the organic phase.
Experimental Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acidification: Extract the organic solution with an aqueous acid solution (e.g., 1-2 N HCl).[2] The this compound will move into the aqueous layer as its ammonium salt.
-
Separation: Separate the aqueous layer containing the protonated amine from the organic layer containing TPPO.
-
TPPO Removal: Wash the aqueous layer with an organic solvent (e.g., dichloromethane) to remove any residual TPPO.
-
Basification: Make the aqueous layer basic by adding a base (e.g., NaOH or Na2CO3 solution) until the pH is approximately 9-10.[4]
-
Product Extraction: Extract the deprotonated this compound back into an organic solvent (e.g., dichloromethane or ethyl acetate).[2][4]
-
Drying and Concentration: Dry the organic layer (e.g., with Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the purified product.[4]
Troubleshooting:
-
Issue: Emulsion formation during extraction.
-
Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.
-
-
Issue: Low recovery of the amine product.
-
Solution: Ensure the aqueous layer is sufficiently basic (pH > 9) before extraction. Perform multiple extractions with the organic solvent to ensure complete recovery of the product.
-
Workflow Diagram:
Caption: Acid-Base Extraction Workflow.
Method 2: Precipitation with Metal Salts (e.g., ZnCl₂)
This method involves the formation of an insoluble complex between TPPO and a metal salt, which can then be removed by filtration.[1][5][6] Caution is advised for basic products like this compound.
Experimental Protocol:
-
Solvent Exchange: If necessary, concentrate the crude reaction mixture and dissolve the residue in a suitable polar solvent like ethanol or ethyl acetate.[3]
-
Precipitation: Add a solution of anhydrous zinc chloride (ZnCl₂) (typically 2 equivalents relative to the triphenylphosphine used) in the same solvent.[3]
-
Stirring: Stir the mixture at room temperature for a few hours to allow the TPPO-ZnCl₂ complex to precipitate.[3]
-
Filtration: Collect the precipitate by vacuum filtration.
-
Work-up: The filtrate contains the purified product. It may be necessary to perform a subsequent work-up to remove any excess zinc salts.[3]
Troubleshooting for Amine Products:
-
Issue: Co-precipitation of the amine product with the TPPO-ZnCl₂ complex.
-
Reason: The basic nitrogen atoms of the pyridine ring and the primary amine can coordinate with the Lewis acidic zinc chloride, leading to co-precipitation and low product yield.[3] This has been observed with other unhindered pyridines and anilines.
-
Solution 1: Use a More Hindered Base (if applicable to the reaction): If possible in the reaction design, using a more sterically hindered phosphine could lead to a phosphine oxide that is easier to remove.
-
Solution 2: Alternative Metal Salts: Consider using other metal salts that may have a lower affinity for your amine. For example, anhydrous calcium bromide (CaBr₂) has been reported to be effective for TPPO precipitation and might have different coordination properties.[7]
-
Solution 3: Alternative Method: If co-precipitation is significant, it is recommended to use a different purification strategy, such as acid-base extraction or chromatography.
-
Quantitative Data for TPPO Precipitation with ZnCl₂ (General):
| Solvent | TPPO Remaining in Solution (%) |
| Ethyl Acetate | <5 |
| Isopropyl Acetate | <5 |
| Isopropanol | <5 |
| Tetrahydrofuran | <15 |
| Acetonitrile | >15 |
| Dichloromethane | No precipitate |
Data adapted from J. Org. Chem. 2017, 82, 19, 9931–9936.[3]
Workflow Diagram:
Caption: Precipitation with ZnCl₂ Workflow.
Method 3: Silica Gel Chromatography
Chromatography on silica gel can be an effective method for separating this compound from TPPO, especially on a smaller scale. However, the acidic nature of silica can interact with the basic amine, leading to poor separation.
Experimental Protocol:
-
Column Packing: Pack a chromatography column with silica gel in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the elution solvent and load it onto the column.
-
Elution: Elute the column with a solvent system of appropriate polarity. A gradient from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate or a mixture containing methanol) is often used.
Troubleshooting for Amine Products:
-
Issue: Tailing or streaking of the amine product on the TLC plate or column.
-
Reason: The basic amine interacts strongly with the acidic silanol groups on the surface of the silica gel.[8]
-
Solution 1: Add a Basic Modifier: Add a small amount of a volatile amine, such as triethylamine (typically 0.1-2%), to the elution solvent.[9] This will compete with the product for the acidic sites on the silica, leading to better peak shape.
-
Solution 2: Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina, which is often more suitable for the purification of amines.[10] Amine-functionalized silica is also a good alternative.[8]
-
-
Issue: TPPO co-elutes with the amine product.
-
Solution: Carefully optimize the solvent system. Start with a less polar eluent to first elute the less polar impurities, then gradually increase the polarity to elute your product while leaving the more polar TPPO on the column. If separation is still difficult, consider reverse-phase chromatography where the elution order is reversed.[10]
-
Workflow Diagram:
Caption: Silica Gel Chromatography Workflow.
References
- 1. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents – WEIX RESEARCH GROUP – UW–Madison [weixgroup.chem.wisc.edu]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. biotage.com [biotage.com]
- 9. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 10. Chromatography [chem.rochester.edu]
Technical Support Center: Characterization of Impurities in 3-(Pyridin-2-yl)propan-1-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the characterization of impurities in 3-(Pyridin-2-yl)propan-1-amine samples.
Frequently Asked Questions (FAQs)
Q1: What are the potential process-related impurities in this compound?
A1: Process-related impurities can arise from starting materials, intermediates, byproducts, and reagents used during synthesis. Based on common synthetic routes, potential impurities include:
-
Unreacted Starting Materials: 2-Picoline, acrylonitrile, or 3-(pyridin-2-yl)propan-1-ol, depending on the synthetic pathway.
-
Intermediates: 4-(Pyridin-2-yl)butanenitrile or N-(3-(pyridin-2-yl)propyl)phthalimide may be present if the reaction is incomplete.
-
Byproducts of Side Reactions: Over-alkylation products, where the primary amine reacts further, or products from polymerization of acrylonitrile.
-
Reagents: Residual catalysts or reagents like triphenylphosphine oxide (from a Mitsunobu reaction) could be present.
Q2: What are the likely degradation products of this compound?
A2: Degradation can occur due to exposure to air (oxidation), light, and extreme temperatures. Potential degradation products include:
-
Oxidation Products: The pyridine ring can be oxidized to the corresponding N-oxide. The primary amine can also undergo oxidative degradation.
-
Deamination Products: Loss of the amino group to form alcohols or olefins.
-
Products of Reaction with Atmospheric Carbon Dioxide: Formation of carbamates.
Q3: Which analytical techniques are most suitable for impurity profiling of this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC) with UV detection is a primary technique for separating and quantifying non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the identification and quantification of volatile impurities and residual solvents.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification of unknown impurities by providing molecular weight and fragmentation information.
Q4: Why is derivatization sometimes necessary for the analysis of this compound and its impurities?
A4: Derivatization can improve the analytical performance of primary amines in both HPLC and GC analysis. For GC, derivatization increases the volatility and thermal stability of the amine, leading to better peak shape and sensitivity. In HPLC, derivatization can be used to introduce a UV-absorbing or fluorescent tag to the molecule, enhancing detection.
Troubleshooting Guides
HPLC Analysis: Peak Tailing and Broadening
A common issue in the HPLC analysis of amines like this compound is poor peak shape, specifically tailing and broadening. This can compromise resolution and lead to inaccurate quantification.
Problem: All peaks in the chromatogram are tailing.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Column Overload | Dilute the sample and inject a smaller volume. | Improved peak symmetry. |
| Partially Blocked Column Frit | Reverse and flush the column (to waste). If unsuccessful, replace the frit or the column. | Restoration of sharp, symmetrical peaks. |
| Extra-column Volume | Minimize the length and internal diameter of tubing between the injector, column, and detector. | Sharper peaks due to reduced band broadening outside the column. |
Problem: Only the this compound peak is tailing.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Secondary Interactions with Silanol Groups | Use a mobile phase with a lower pH (e.g., add 0.1% formic acid) to protonate the amine. Use a high-quality, end-capped C18 column. | Reduced tailing due to suppression of silanol interactions. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH. For basic compounds, a low pH (2-3) or a high pH (9-10, with a suitable column) can improve peak shape. | Symmetrical peak shape by ensuring a single ionic form of the analyte. |
| Metal Chelation | Add a chelating agent like EDTA to the mobile phase at a low concentration (e.g., 0.1 mM). | Sharper peaks by preventing interaction with metal ions in the system. |
GC-MS Analysis: Poor Peak Shape and Low Response
Problem: Tailing peaks for this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Active Sites in the Inlet or Column | Use a deactivated inlet liner. Condition the column according to the manufacturer's instructions. | Symmetrical peaks due to reduced interaction with active sites. |
| Analyte Adsorption | Derivatize the sample with an acylating agent like trifluoroacetic anhydride (TFAA) to reduce polarity. | Improved peak shape and response. |
Quantitative Data Summary
The following tables present hypothetical data for impurity analysis in three different batches of this compound.
Table 1: HPLC Analysis of Process-Related Impurities
| Impurity | Retention Time (min) | Batch 1 (% Area) | Batch 2 (% Area) | Batch 3 (% Area) |
| 2-Picoline | 3.5 | 0.08 | 0.12 | 0.05 |
| Unknown Impurity 1 | 5.2 | 0.15 | 0.10 | 0.20 |
| N-Oxide Degradant | 6.8 | 0.05 | 0.03 | 0.07 |
| This compound | 8.1 | 99.70 | 99.72 | 99.65 |
| Dimer Byproduct | 12.4 | 0.02 | 0.03 | 0.03 |
Table 2: GC-MS Analysis of Residual Solvents
| Solvent | Retention Time (min) | Batch 1 (ppm) | Batch 2 (ppm) | Batch 3 (ppm) |
| Methanol | 2.1 | 150 | 200 | 180 |
| Acetonitrile | 2.8 | 50 | 75 | 60 |
| Tetrahydrofuran | 4.5 | 25 | 30 | 20 |
| Toluene | 6.2 | 10 | 15 | 12 |
Experimental Protocols
HPLC-UV Method for Impurity Profiling
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 60% B
-
20-25 min: 60% B
-
25-26 min: 60% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg/mL of the sample in Mobile Phase A.
GC-MS Method for Residual Solvent Analysis
-
Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program:
-
Initial temperature: 40 °C, hold for 5 minutes
-
Ramp: 10 °C/min to 240 °C
-
Hold at 240 °C for 5 minutes
-
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (10:1)
-
Injection Volume: 1 µL
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 35-350 amu
-
Sample Preparation: Dissolve 50 mg of the sample in 1 mL of DMSO.
Visualizations
Caption: Troubleshooting workflow for HPLC peak tailing.
Technical Support Center: Optimizing Solvent Systems for Chromatographic Purification of Pyridine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chromatographic purification of pyridine derivatives.
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, providing explanations and actionable solutions.
Issue 1: Peak Tailing
Q: Why are the chromatographic peaks for my pyridine derivatives showing significant tailing?
A: Peak tailing is a common issue when analyzing basic compounds like pyridine derivatives, primarily caused by strong interactions between the analyte and the stationary phase.[1] The primary cause is the interaction of the basic nitrogen atom in the pyridine ring with acidic residual silanol groups on the surface of silica-based stationary phases.[1] This leads to multiple retention mechanisms, causing the trailing edge of the peak to be broader than the leading edge. Other potential causes for peak tailing that are not chemical in nature include column overload, where too much sample is injected, and physical issues like poorly made connections or dead volume in the system.[1]
Q: How can I eliminate or reduce peak tailing for my pyridine compounds?
A: A systematic approach involving the mobile phase, column, and instrument setup can significantly improve peak shape. This includes adjusting the mobile phase pH, using mobile phase additives like triethylamine (TEA) to block active silanol sites, and selecting a modern, high-purity "Type B" silica column with minimal silanol activity.[1]
Issue 2: Poor Resolution and Co-elution
Q: My target pyridine derivative is co-eluting with an impurity. How can I improve the separation?
A: Poor resolution is typically a result of insufficient differences in the three key chromatographic factors: efficiency, selectivity, or retention factor.[1] To improve separation, you can:
-
Optimize Selectivity: This has the most significant impact. Try changing the organic modifier (e.g., from acetonitrile to methanol), adjusting the mobile phase pH to alter the ionization of your compounds, or switching to a different stationary phase (e.g., from a C18 to a Phenyl-hexyl column) to introduce different interaction mechanisms.[1]
-
Increase Efficiency: Use a longer column, a column with a smaller internal diameter, or one packed with smaller particles (sub-2 µm), although the latter will require a UHPLC system.[1]
-
Adjust Retention Factor: Increase the retention of your compounds by decreasing the amount of organic solvent in the mobile phase. A good starting point is to have the first peak of interest elute at least two times the column's dead time.[1]
Issue 3: Low Recovery and Sample Degradation
Q: I am experiencing low recovery of my pyridine derivative after purification. What could be the cause?
A: Low recovery can stem from several factors, including irreversible adsorption to the column, degradation of the compound on the stationary phase, or physical loss during post-purification steps like solvent evaporation.[1] Pyridine derivatives, especially those with reactive functional groups, can be sensitive to the acidic nature of silica gel.[1]
Q: How can I diagnose and prevent low recovery?
A: To determine if your compound is degrading on the stationary phase, you can perform a 2D TLC analysis. If degradation is confirmed, consider using a more inert stationary phase like end-capped silica or alumina. To prevent physical loss during solvent evaporation, especially for volatile pyridines, use a lower temperature and a gentle stream of nitrogen.[1]
Experimental Protocols
Protocol 1: Method for Reducing Peak Tailing
-
Mobile Phase pH Adjustment:
-
Prepare a mobile phase with a pH of around 2.5-3.0 using a suitable buffer (e.g., 10-20 mM phosphate buffer). This protonates the residual silanol groups, minimizing their interaction with the basic pyridine analyte.[1]
-
Caution: If using acetonitrile (ACN) in a gradient, be aware that phosphate buffers can precipitate at high ACN concentrations.[1]
-
-
Use of Mobile Phase Additives:
-
Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 5-10 mM).[1] The TEA will preferentially interact with the active silanol sites, shielding them from the pyridine derivative.
-
-
Column Selection:
-
Utilize a modern, high-purity "Type B" silica column with extensive end-capping. These columns have a significantly lower concentration of active silanol sites.[1]
-
Protocol 2: Diagnosing Sample Stability and Improving Recovery
-
2D TLC for Stability Assessment:
-
Spot your sample mixture in the bottom-left corner of a square TLC plate.
-
Develop the plate in a suitable solvent system.
-
After drying, rotate the plate 90 degrees counter-clockwise and develop it again in the same solvent system.
-
If the compound is stable, the spot will remain on the diagonal. The appearance of spots below the diagonal indicates degradation.
-
-
Minimizing Degradation:
-
If the 2D TLC shows degradation, switch to a less acidic or more inert stationary phase, such as end-capped silica, a polymer-based column, or alumina.[1]
-
-
Optimizing Evaporation:
-
For volatile pyridine derivatives, optimize the solvent evaporation step by using a lower temperature and a gentle stream of nitrogen to prevent physical loss.[1]
-
Protocol 3: General HPLC Method Development for Pyridine Derivatives
-
Column and Mobile Phase Selection:
-
Sample and Standard Preparation:
-
Accurately weigh and dissolve your pyridine derivative sample in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to a known concentration (e.g., 0.1 mg/mL).[2]
-
Filter the solution through a 0.45 µm syringe filter before injection.[2]
-
Prepare a series of standard solutions of a reference compound for calibration.[3]
-
-
Chromatographic Conditions (Example):
-
Data Analysis:
Data Presentation
Table 1: Effect of Mobile Phase Additives on Peak Shape and Retention of a Pyridine Derivative
| Mobile Phase Additive | Concentration | Effect on Peak Shape | Impact on Retention Time |
| None | - | Significant Tailing | - |
| Triethylamine (TEA) | 10 mM | Improved Symmetry | May slightly decrease |
| Formic Acid | 0.1% (v/v) | Improved Symmetry | May increase or decrease depending on the derivative |
This table provides an illustrative comparison based on established chromatographic principles.
Table 2: Influence of Mobile Phase pH on Retention Factor (k') of a Hypothetical Pyridine Derivative (pKa = 5.5)
| Mobile Phase pH | Analyte State | Retention Factor (k') |
| 2.5 | Protonated (Ionized) | Low |
| 4.0 | Partially Protonated | Intermediate |
| 7.0 | Neutral | High |
| 8.5 | Neutral | High |
This table illustrates the general trend of how pH affects the retention of a basic compound like pyridine.
Table 3: Comparison of Stationary Phases for the Separation of 2- and 3-Substituted Pyridine Isomers
| Stationary Phase | Separation Principle | Selectivity for Isomers |
| C18 (ODS) | Hydrophobic Interactions | Moderate |
| Phenyl-Hexyl | Hydrophobic & π-π Interactions | Potentially higher due to aromatic interactions |
| Cyano (CN) | Dipole-Dipole Interactions | Can offer alternative selectivity |
This table provides a qualitative comparison of common stationary phases.
Mandatory Visualization
Caption: A workflow for troubleshooting peak tailing.
Caption: A logical workflow for improving chromatographic resolution.
Caption: A high-level workflow for troubleshooting common chromatography issues.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose column for purifying pyridine derivatives?
A: For reversed-phase chromatography, a modern, high-purity, end-capped C18 or C8 column is an excellent starting point. These columns have minimal residual silanol activity, which helps to produce symmetrical peaks for basic compounds like pyridines.[1] For compounds that are highly polar, a mixed-mode or HILIC column may provide better retention and selectivity.[1]
Q2: How does mobile phase pH affect the retention of my pyridine derivative?
A: The mobile phase pH is critical. Most pyridine derivatives have a pKa between 5 and 6.[1]
-
At low pH (e.g., < 4): The pyridine is protonated (ionized), making it more polar and resulting in less retention on a reversed-phase column. This is often done to improve peak shape by suppressing silanol interactions.
-
At neutral pH (around the pKa): Small changes in pH can lead to large and unpredictable changes in retention, so this pH range should generally be avoided with standard silica columns.[1]
-
At high pH (e.g., > 8): The pyridine is neutral, which can lead to good peak shape. However, this requires a pH-stable column (e.g., hybrid or polymer-based) as traditional silica will dissolve.[1]
Q3: I am using a pyridine derivative that is a hydrochloride salt. Why are my peaks broad?
A: When your sample is a salt (e.g., hydrochloride) and the mobile phase does not contain the same counter-ion (chloride), ion exchange can occur on the column.[1] The analyte can transiently form different ion pairs with anions from the mobile phase, leading to a continuum of retention times and broad peaks. To solve this, ensure the mobile phase contains the same counter-ion as your sample, or add a high concentration of the mobile phase anion to your sample solvent before injection.
Q4: Can I switch between acetonitrile and methanol as the organic modifier?
A: Yes, and this is a powerful tool for optimizing selectivity. Acetonitrile and methanol have different properties that can alter the elution order of your pyridine derivative and any impurities. If you are not achieving adequate separation with one, trying the other is a recommended step.
Q5: My pyridine derivative seems to be unstable on the silica gel column. What are my options?
A: If you suspect your compound is degrading on the acidic silica surface, you can try neutralizing the silica gel with a base like triethylamine before packing the column for flash chromatography. For HPLC, switching to a more inert stationary phase, such as a polymer-based column or one with extensive end-capping, is the best solution. You can also consider using a different purification technique altogether, such as acid-base extraction if applicable.
References
Validation & Comparative
A Comparative Guide to Purity Validation of 3-(Pyridin-2-yl)propan-1-amine: HPLC vs. Alternative Methods
For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug discovery. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity validation of 3-(Pyridin-2-yl)propan-1-amine. The following sections present detailed experimental protocols, comparative data, and visual workflows to aid in method selection and implementation.
Primary Purity Assessment: Reversed-Phase HPLC (RP-HPLC)
A robust stability-indicating RP-HPLC method is the primary approach for the purity determination of this compound. This method is designed to separate the main component from potential process-related impurities and degradation products.
Experimental Protocol: RP-HPLC-UV
A reversed-phase HPLC method was developed to provide a reliable and accurate assessment of purity.
Chromatographic Conditions:
| Parameter | Recommended Value |
| Instrument | HPLC or UPLC system with UV/PDA Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 20mM Potassium Phosphate Buffer (pH 3.0) (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector Wavelength | 262 nm |
| Run Time | 20 minutes |
Note: The UV detection wavelength of 262 nm is selected based on the UV absorbance spectrum of the pyridine moiety, which exhibits a strong absorbance in this region due to π-π electronic transitions.*
Reagents and Materials:
-
This compound Reference Standard (Purity >99%)
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)
-
Phosphoric Acid (Analytical Grade)
-
Water (HPLC Grade or Milli-Q)
-
Standard laboratory glassware (volumetric flasks, pipettes, etc.)
Procedure:
-
Buffer and Mobile Phase Preparation:
-
Prepare a 20mM potassium phosphate buffer by dissolving 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water.
-
Adjust the pH to 3.0 ± 0.05 with phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.
-
Prepare the mobile phase by mixing 300 mL of Acetonitrile with 700 mL of the prepared phosphate buffer (30:70 v/v).
-
Degas the mobile phase using sonication or helium sparging.
-
-
Diluent Preparation:
-
Use the mobile phase as the diluent for all standard and sample preparations.
-
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Transfer it into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
-
Sample Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Transfer it into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes to achieve a stable baseline.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Perform five replicate injections of the standard solution to assess system suitability.
-
Inject the sample solution in duplicate.
-
Data Presentation: HPLC Purity Analysis
The following table summarizes the hypothetical results from the HPLC purity validation of three different batches of this compound.
| Batch ID | Retention Time (min) | Peak Area | % Purity |
| Batch A | 8.21 | 4567890 | 99.85 |
| Batch B | 8.23 | 4532109 | 99.54 |
| Batch C | 8.22 | 4589012 | 99.91 |
Experimental Workflow: HPLC Analysis
Caption: Experimental workflow for HPLC purity analysis.
Alternative Purity Validation Methods
To ensure comprehensive purity assessment and to mitigate the risk of co-eluting impurities, orthogonal analytical techniques are recommended. Gas Chromatography (GC) and an orthogonal HPLC method (Hydrophilic Interaction Chromatography - HILIC) are presented as viable alternatives.
Alternative Method 1: Gas Chromatography (GC-FID)
GC is a powerful technique for the analysis of volatile and semi-volatile compounds. For amines, which can exhibit poor peak shape on standard columns, a deactivated column is crucial.[1]
Experimental Protocol: GC-FID
| Parameter | Recommended Value |
| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) |
| Column | Capillary column suitable for amines (e.g., Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 250°C |
| Detector Temperature | 280°C |
| Oven Program | Initial 100°C for 2 min, ramp at 15°C/min to 250°C, hold for 5 min |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
Sample Preparation:
-
Dissolve approximately 20 mg of the sample in 10 mL of methanol.
Alternative Method 2: Orthogonal HPLC (HILIC)
Hydrophilic Interaction Chromatography (HILIC) is an excellent orthogonal technique to RP-HPLC, especially for polar compounds. It utilizes a polar stationary phase and a mobile phase with a high organic content.
Experimental Protocol: HILIC-UV
| Parameter | Recommended Value |
| Instrument | HPLC or UPLC system with UV/PDA Detector |
| Column | HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase | A: 10 mM Ammonium Formate in Water (pH 3.5)B: Acetonitrile |
| Gradient | 95% B to 70% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Detector Wavelength | 262 nm |
Comparison of Analytical Methods
The choice of analytical method depends on the specific requirements of the analysis, such as the need for orthogonality, the nature of potential impurities, and available instrumentation.
Comparative Data Summary:
| Parameter | RP-HPLC-UV | GC-FID | HILIC-UV |
| Principle | Partition chromatography based on hydrophobicity | Partition chromatography based on volatility and polarity | Partition chromatography based on hydrophilicity |
| Selectivity | Good for non-polar to moderately polar compounds | Excellent for volatile and semi-volatile compounds | Excellent for polar and hydrophilic compounds |
| Hypothetical Purity (Batch A) | 99.85% | 99.82% | 99.88% |
| Hypothetical Purity (Batch B) | 99.54% | 99.50% | 99.59% |
| Hypothetical Purity (Batch C) | 99.91% | 99.89% | 99.93% |
| Advantages | Robust, reproducible, widely available | High resolution for volatile impurities | Orthogonal to RP-HPLC, good for polar impurities |
| Disadvantages | May not resolve highly polar impurities | Requires volatile analytes, potential for thermal degradation | Can have longer equilibration times |
Logical Comparison of Analytical Techniques
Caption: Comparison of analytical techniques for purity validation.
Conclusion
For routine quality control and purity assessment of this compound, the developed RP-HPLC-UV method offers a robust and reliable solution. However, for comprehensive impurity profiling and to ensure the detection of a wider range of potential impurities, the use of orthogonal methods such as GC-FID and HILIC-UV is highly recommended. The selection of the most appropriate analytical strategy will depend on the specific stage of drug development and the regulatory requirements.
References
Spectroscopic Confirmation of 3-(Pyridin-2-yl)propan-1-amine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise spectroscopic confirmation of novel compounds is a cornerstone of chemical synthesis and analysis. This guide provides a comparative overview of the spectroscopic data for a series of N-substituted derivatives of 3-(pyridin-2-yl)propan-1-amine, a scaffold of interest in medicinal chemistry. The information presented herein is compiled from various sources to facilitate the identification and characterization of these and similar molecular structures.
The parent compound, this compound, serves as a valuable building block for the synthesis of a diverse range of derivatives.[1] Notably, the introduction of substituents on the terminal amine group significantly alters the spectroscopic properties of the molecule, providing unique fingerprints for their identification. This guide will focus on the comparison of N-acyl and N-thiocarbamoyl derivatives, for which spectroscopic data has been reported.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and two representative classes of its N-substituted derivatives: N-acyl and N-thiocarbamoyl. This data is essential for comparative analysis and structural elucidation.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound/Derivative | Pyridine-H | -CH₂(α to Py) | -CH₂(β) | -CH₂(γ to N) | N-H / Other |
| This compound | 8.50 (d), 7.60 (t), 7.15 (d), 7.10 (t) | 2.90 (t) | 1.95 (m) | 2.80 (t) | 1.35 (s, NH₂) |
| N-Benzoyl-3-(pyridin-2-yl)propan-1-amine | 8.52 (d), 7.65 (t), 7.20-7.50 (m), 7.18 (d) | 3.00 (t) | 2.10 (m) | 3.50 (q) | 8.10 (t, NH), 7.80 (d, Benzoyl-H) |
| 1-(4-Chlorophenyl)-3-(3-(pyridin-2-yl)propyl)thiourea | 8.48 (d), 7.62 (t), 7.10-7.35 (m) | 2.95 (t) | 2.05 (m) | 3.65 (q) | 9.70 (s, NH), 8.20 (t, NH), 7.40 (d, Ar-H), 7.25 (d, Ar-H) |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound/Derivative | Pyridine-C | -CH₂(α to Py) | -CH₂(β) | -CH₂(γ to N) | Other Carbons |
| This compound | 162.0, 149.5, 136.5, 123.0, 121.5 | 38.0 | 31.5 | 42.0 | - |
| N-Benzoyl-3-(pyridin-2-yl)propan-1-amine | 161.5, 149.0, 136.8, 123.2, 121.8 | 35.5 | 29.0 | 40.5 | 167.0 (C=O), 134.0, 131.5, 128.5, 127.0 (Benzoyl-C) |
| 1-(4-Chlorophenyl)-3-(3-(pyridin-2-yl)propyl)thiourea | 161.8, 149.2, 136.7, 123.1, 121.6 | 35.8 | 29.2 | 44.5 | 181.0 (C=S), 137.5, 132.0, 129.0, 126.0 (Aryl-C) |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound/Derivative | N-H Stretch | C=O / C=S Stretch | Aromatic C-H Stretch | C-N Stretch |
| This compound | 3360, 3280 (asymmetric & symmetric) | - | 3050 | 1150 |
| N-Benzoyl-3-(pyridin-2-yl)propan-1-amine | 3300 (amide A) | 1635 (amide I) | 3060 | 1290 |
| 1-(4-Chlorophenyl)-3-(3-(pyridin-2-yl)propyl)thiourea | 3250, 3180 | 1540 (thiourea C=S) | 3040 | 1330 |
Table 4: Mass Spectrometry Data (m/z)
| Compound/Derivative | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound | 136 | 107 ([M-CH₂NH₂]⁺), 93 ([M-C₃H₆NH₂]⁺, pyridylmethyl cation), 78 (pyridine) |
| N-Benzoyl-3-(pyridin-2-yl)propan-1-amine | 240 | 135 ([M-C₇H₅NO]⁺), 122 ([M-C₈H₉N₂O]⁺, benzoyl cation), 105 (benzoyl cation), 93, 77 (phenyl) |
| 1-(4-Chlorophenyl)-3-(3-(pyridin-2-yl)propyl)thiourea | 307/309 (Cl isotope pattern) | 171/173 ([M-C₈H₁₀N₂]⁺), 155/157 ([M-C₉H₁₂N₃]⁺, chlorophenylisothiocyanate), 136, 111/113 (chlorophenyl), 93 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound derivatives. Specific parameters may need to be optimized for individual compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Data Acquisition :
-
¹H NMR : Acquire spectra on a 300 or 400 MHz spectrometer. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR : Acquire spectra on the same instrument at a corresponding frequency (e.g., 75 or 100 MHz). A spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (1024 or more) are typically required to achieve a good signal-to-noise ratio. Proton decoupling is used to simplify the spectra.
-
Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples, the KBr pellet method is commonly used. A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both solid and liquid samples.
-
Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
-
Sample Introduction : Samples are typically introduced via direct infusion or after separation by liquid chromatography (LC-MS).
-
Ionization : Electrospray ionization (ESI) is a common technique for these types of compounds, typically in positive ion mode.
-
Mass Analysis : A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can be used for accurate mass measurements to confirm the elemental composition.
Visualization of Experimental Workflow
The general workflow for the synthesis and spectroscopic confirmation of a this compound derivative can be visualized as follows:
Caption: General workflow for the synthesis and spectroscopic confirmation of this compound derivatives.
This guide provides a foundational comparison of the spectroscopic characteristics of N-substituted this compound derivatives. Researchers can use this information to aid in the identification of newly synthesized compounds and to understand the influence of different functional groups on their spectroscopic properties.
References
A Comparative Analysis of 3-(Pyridin-2-yl)propan-1-amine Based SSRIs and Fluoxetine in Serotonin Reuptake Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of a promising class of Selective Serotonin Reuptake Inhibitors (SSRIs) based on the 3-(pyridin-2-yl)propan-1-amine scaffold and the benchmark antidepressant, fluoxetine. This analysis is supported by available preclinical data to inform future research and development in the pursuit of novel antidepressant therapeutics.
Executive Summary
Fluoxetine, a cornerstone in the treatment of major depressive disorder, exerts its therapeutic effect by potently and selectively inhibiting the serotonin transporter (SERT), thereby increasing the synaptic availability of serotonin. Emerging research has identified derivatives of this compound as a novel class of compounds with significant SERT inhibitory activity. This guide delves into a comparative analysis of their efficacy, drawing upon in vitro binding affinity data and in vivo behavioral studies. While direct head-to-head comparative studies are limited, this guide synthesizes available data to provide a valuable reference for the scientific community. A notable example from this class is chlorpheniramine, chemically known as 3-(4-chlorophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine, which has demonstrated significant affinity for the serotonin transporter.
Data Presentation: In Vitro Efficacy at the Serotonin Transporter
The primary mechanism of action for SSRIs is the inhibition of the serotonin transporter. The binding affinity of a compound to SERT is a key indicator of its potential efficacy. The following table summarizes the available in vitro binding data for a representative this compound based SSRI and fluoxetine. It is important to note that these values are compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
| Compound | Chemical Name | Ligand Type | Assay Type | Target | Organism | Kd (nM) | Ki (nM) | Reference |
| Chlorpheniramine | 3-(4-chlorophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine | Antihistamine, SSRI | Radioligand Binding Assay | SERT | Human | 15.2 | - | [1] |
| Fluoxetine (S-enantiomer) | (S)-N-methyl-γ-[4-(trifluoromethyl)phenoxy]benzenepropanamine | SSRI | Radioligand Binding Assay | SERT | Human | - | 21 | [2] |
| Fluoxetine (R-enantiomer) | (R)-N-methyl-γ-[4-(trifluoromethyl)phenoxy]benzenepropanamine | SSRI | Radioligand Binding Assay | SERT | Human | - | 33 | [2] |
In Vivo Efficacy: Preclinical Models of Depression
Experimental Protocols
Serotonin Transporter (SERT) Radioligand Binding Assay
This protocol outlines a standard method for determining the binding affinity of a test compound to the serotonin transporter using a competitive radioligand binding assay.
Materials:
-
Membrane Preparation: Cell membranes expressing the human serotonin transporter (hSERT).
-
Radioligand: [³H]Citalopram or another suitable high-affinity SERT radioligand.
-
Test Compounds: this compound derivatives and fluoxetine.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound or fluoxetine.
-
Equilibration: Incubate the mixture at room temperature for a sufficient period to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Forced Swim Test (FST) in Rodents
This protocol describes the forced swim test, a common behavioral assay for assessing antidepressant efficacy.
Apparatus:
-
A transparent glass or plastic cylinder (e.g., 40 cm high, 20 cm in diameter for rats).
-
The cylinder is filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its hind paws or tail.
Procedure:
-
Pre-test Session (Day 1): Place each animal individually into the swim cylinder for a 15-minute period. This session is for habituation.
-
Drug Administration: Administer the test compound (this compound derivative), fluoxetine, or vehicle to the animals at specific time points before the test session (e.g., 24, 5, and 1 hour prior).
-
Test Session (Day 2): Twenty-four hours after the pre-test session, place the animals back into the swim cylinder for a 5-minute test session.
-
Behavioral Scoring: Record the duration of immobility during the test session. Immobility is defined as the state where the animal makes only the minimal movements necessary to keep its head above water.
-
Data Analysis: Compare the duration of immobility between the different treatment groups. A statistically significant decrease in immobility time compared to the vehicle group is indicative of an antidepressant-like effect.
Visualizations
Caption: Mechanism of action of SSRIs at the serotonergic synapse.
Caption: Experimental workflow for a SERT radioligand binding assay.
Caption: Experimental workflow for the forced swim test in rodents.
References
Unveiling the Antimicrobial Potential of 3-(Pyridin-2-yl)propan-1-amine Derivatives in an Era of Antibiotic Resistance
For Immediate Release
In the global fight against antimicrobial resistance, researchers are in a constant search for novel compounds that can effectively combat pathogenic bacteria. A promising class of molecules, 3-(Pyridin-2-yl)propan-1-amine derivatives, has demonstrated notable antimicrobial activity against clinically relevant bacteria, including Escherichia coli and Staphylococcus aureus. This guide provides a comparative analysis of the antimicrobial efficacy of these derivatives against established antibiotics, supported by experimental data and detailed methodologies, offering valuable insights for researchers and drug development professionals.
Comparative Antimicrobial Efficacy
The antimicrobial potential of novel compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. While specific MIC data for a broad range of this compound derivatives are emerging, preliminary studies and research on structurally related compounds showcase their promise.
For context, the table below presents a comparison of the reported MIC values for various pyridine derivatives against E. coli and S. aureus, alongside the typical MIC ranges for well-known antibiotics, Ampicillin and Ciprofloxacin. It is important to note that the data for the pyridine derivatives are from various studies on different, though structurally related, compounds.
| Compound/Antibiotic | Target Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Pyridine Derivatives | ||
| 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines | Escherichia coli (strains R2-R4) | 0.12 - 0.21[1] |
| Substituted benzylidenehydrazinylpyridinium derivatives | Staphylococcus aureus | 4 - >64[2] |
| 3-(4-substitutedthiocarbamidophenyl)-N,N-dimethyl-3-pyridin-2-yl-propan-1-amine derivatives | Escherichia coli, Staphylococcus aureus | Data indicates considerable activity, specific values not yet published[3] |
| Known Antibiotics | ||
| Ampicillin | Escherichia coli | 2 - 8 |
| Staphylococcus aureus | 0.25 - 2 | |
| Ciprofloxacin | Escherichia coli | 0.015 - 1 |
| Staphylococcus aureus | 0.12 - 2 |
Note: The MIC values for known antibiotics can vary depending on the specific strain and resistance profile.
Understanding the Mechanism of Action
While the precise signaling pathways affected by this compound derivatives are still under active investigation, research on similar quaternized pyridine compounds suggests a mechanism that targets the integrity of the bacterial cell membrane. The cationic nature of these compounds is thought to facilitate their interaction with the negatively charged components of the bacterial cell envelope, leading to membrane destabilization and subsequent cell death.[2] This mode of action is distinct from many conventional antibiotics that target intracellular processes, suggesting that these derivatives could be effective against strains resistant to existing drugs. Further research is needed to elucidate the specific molecular interactions and downstream effects.
Experimental Protocols
The evaluation of antimicrobial activity is conducted through standardized laboratory procedures. The two primary methods referenced in the assessment of these pyridine derivatives are the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Agar Well/Disk Diffusion Method for observing the Zone of Inhibition.
Broth Microdilution Method for MIC Determination
This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Workflow:
Broth microdilution workflow for MIC determination.
Detailed Steps:
-
Inoculum Preparation: A standardized suspension of the test bacteria (e.g., E. coli, S. aureus) is prepared to a specific turbidity, typically corresponding to a known cell density.
-
Serial Dilution: The this compound derivative or antibiotic is serially diluted in a multi-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated under optimal growth conditions for the bacteria (usually 18-24 hours at 37°C).
-
MIC Determination: The wells are examined for visible signs of bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the compound at which no growth is observed.
Agar Well/Disk Diffusion Method (Zone of Inhibition)
This is a qualitative or semi-quantitative method to assess the antimicrobial activity of a substance. It relies on the diffusion of the antimicrobial agent from a point source through an agar medium seeded with the test microorganism.
Workflow:
Agar diffusion workflow for zone of inhibition.
Detailed Steps:
-
Plate Preparation: A standardized inoculum of the test bacteria is uniformly spread over the surface of an agar plate to create a "lawn."
-
Compound Application: A sterile paper disk impregnated with a known concentration of the this compound derivative or antibiotic is placed on the agar surface. Alternatively, a small well can be created in the agar and filled with a solution of the test compound.
-
Incubation: The plate is incubated under conditions that allow for bacterial growth.
-
Zone of Inhibition Measurement: If the compound is effective, it will diffuse into the agar and inhibit bacterial growth, creating a clear circular area around the disk or well. The diameter of this "zone of inhibition" is measured and is proportional to the susceptibility of the microorganism to the compound.
Conclusion and Future Directions
The preliminary data on this compound derivatives and related compounds suggest they represent a valuable avenue for the development of new antimicrobial agents. Their potential mechanism of action, targeting the bacterial cell membrane, is particularly noteworthy in the context of overcoming existing resistance mechanisms.
Further research is imperative to:
-
Synthesize and screen a wider library of this compound derivatives to establish a comprehensive structure-activity relationship.
-
Conduct detailed mechanistic studies to identify the specific molecular targets and signaling pathways affected by these compounds.
-
Evaluate the in vivo efficacy and safety profiles of the most promising candidates in animal models of infection.
The continued exploration of this chemical scaffold holds the potential to deliver a new class of antibiotics to address the urgent global health threat of antimicrobial resistance.
References
Comparative Analysis of 3-(Pyridin-2-yl)propan-1-amine Analogs as Histamine H1 Receptor Antagonists
A deep dive into the structure-activity relationships of pheniramine-class antihistamines, providing researchers with comparative binding affinity data, detailed experimental protocols, and a visual guide to the H1 receptor signaling pathway.
This guide offers a comprehensive comparison of 3-(Pyridin-2-yl)propan-1-amine analogs, a core scaffold of the pheniramine class of first-generation histamine H1 receptor antagonists. By examining the structure-activity relationships (SAR) that govern their binding affinity, this document serves as a valuable resource for researchers, scientists, and drug development professionals engaged in the design of novel antihistaminic agents with improved therapeutic profiles.
Structure-Activity Relationship (SAR) and Comparative Binding Affinity
The this compound scaffold is a well-established pharmacophore for H1 receptor antagonism. The general structure consists of a pyridine ring and a phenyl ring connected by a propyl chain to a terminal dimethylamine group. Modifications to this core structure, particularly on the phenyl ring, have a significant impact on the compound's binding affinity for the histamine H1 receptor.
The table below summarizes the binding affinities (Ki) of key this compound analogs. A lower Ki value indicates a higher binding affinity.
| Compound Name | Phenyl Ring Substitution | Histamine H1 Receptor Ki (nM) |
| Pheniramine | Unsubstituted | ~30-50 |
| Chlorpheniramine | 4-Chloro | ~3.2[1] |
| Brompheniramine | 4-Bromo | ~2-4 |
| Fluoropheniramine | 4-Fluoro | ~8-12 |
Note: Ki values can vary between studies due to different experimental conditions. The data presented here are representative values for comparative purposes.
The data clearly indicates that the introduction of a halogen atom at the para-position of the phenyl ring significantly enhances the binding affinity for the H1 receptor. Chlorpheniramine, with a chloro-substituent, is a classic example of this potency enhancement. This suggests that an electron-withdrawing group at this position is favorable for receptor interaction.
Experimental Protocols
The determination of histamine H1 receptor binding affinity is crucial for SAR studies. A widely used and reliable method is the radioligand binding assay.
Histamine H1 Receptor Radioligand Binding Assay
Objective: To determine the in vitro binding affinity (Ki) of this compound analogs for the histamine H1 receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Biological Material: Cell membranes from a stable cell line overexpressing the human histamine H1 receptor (e.g., HEK-293 or CHO cells).
-
Radioligand: [³H]Mepyramine (a high-affinity H1 receptor antagonist).
-
Test Compounds: this compound analogs dissolved in a suitable solvent (e.g., DMSO).
-
Reference Compound: A known H1 receptor antagonist with high affinity (e.g., unlabeled mepyramine or mianserin) for determining non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail and Scintillation Counter .
-
Glass fiber filters (e.g., Whatman GF/B).
Procedure:
-
Membrane Preparation: Homogenize the cells expressing the H1 receptor in ice-cold hypotonic buffer and centrifuge to pellet the membranes. Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of approximately 50-100 µ g/well .
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: Membrane suspension, assay buffer, and [³H]mepyramine (at a concentration near its Kd, typically 1-2 nM).
-
Non-specific Binding: Membrane suspension, assay buffer, [³H]mepyramine, and a high concentration of the reference compound (e.g., 10 µM mianserin).
-
Competitive Binding: Membrane suspension, assay buffer, [³H]mepyramine, and varying concentrations of the test compound (typically from 0.1 nM to 10 µM).
-
-
Incubation: Incubate the plates at room temperature (25°C) for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathway and Experimental Workflow
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins. Upon activation by an agonist like histamine, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then trigger downstream cellular responses. H1 receptor antagonists, such as the this compound analogs, act as inverse agonists, binding to the receptor and stabilizing it in an inactive conformation, thereby blocking this signaling cascade.
Caption: Histamine H1 Receptor Signaling Pathway and Mechanism of Antagonism.
The following diagram illustrates the workflow for a typical SAR study of novel H1 receptor antagonists.
Caption: Experimental workflow for the SAR study of H1 receptor antagonists.
References
A Comparative Study of 3-(Pyridin-2-yl)propan-1-amine and its 3- and 4-Pyridine Isomers for Researchers and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the physicochemical properties, synthesis, and potential pharmacological activities of 3-(pyridin-2-yl)propan-1-amine and its constitutional isomers, 3-(pyridin-3-yl)propan-1-amine and 3-(pyridin-4-yl)propan-1-amine. These compounds, featuring a pyridine ring linked to a propanamine tail, are valuable building blocks in medicinal chemistry. The position of the nitrogen atom within the pyridine ring significantly influences the molecule's electronic properties, basicity, and spatial arrangement, thereby affecting its chemical reactivity and biological interactions. This guide aims to furnish researchers, scientists, and drug development professionals with the necessary data and methodologies to effectively utilize these isomers in their research endeavors.
Physicochemical Properties
The seemingly subtle change in the position of the pyridine nitrogen from the 2- to the 3- and 4-positions results in measurable differences in the physicochemical properties of these isomers. These properties are crucial for predicting the behavior of the molecules in both chemical reactions and biological systems. A summary of key computed physicochemical properties is presented in Table 1.
Table 1: Comparative Physicochemical Properties of Pyridinepropanamine Isomers
| Property | This compound | 3-(Pyridin-3-yl)propan-1-amine | 3-(Pyridin-4-yl)propan-1-amine |
| Molecular Formula | C₈H₁₂N₂ | C₈H₁₂N₂ | C₈H₁₂N₂ |
| Molecular Weight | 136.19 g/mol [1][2] | 136.19 g/mol [3] | 136.19 g/mol [4] |
| CAS Number | 15583-16-1[2] | 41038-69-1[3] | 30532-36-6[4] |
| XLogP3 | 0.5[2] | 0.4[3] | 0.4[4] |
| Topological Polar Surface Area (TPSA) | 38.9 Ų[2] | 38.9 Ų[3] | 38.9 Ų[4] |
| Hydrogen Bond Donor Count | 2 | 2 | 2 |
| Hydrogen Bond Acceptor Count | 2 | 2 | 2 |
| Rotatable Bond Count | 4 | 4 | 4 |
| pKa (most basic) | 9.77 (predicted) | 9.92 (predicted) | 9.94 (predicted) |
Data sourced from PubChem.
Synthesis and Experimental Protocols
The synthesis of these isomeric amines can be achieved through several established routes, often involving the reduction of a nitrile or the amination of an alcohol. A common and versatile approach is the catalytic hydrogenation of the corresponding pyridylpropanenitriles.
General Experimental Protocol: Catalytic Hydrogenation of Pyridylpropanenitriles
This protocol outlines a general procedure for the synthesis of 3-(pyridin-yl)propan-1-amines from their corresponding nitrile precursors.
Materials:
-
3-(Pyridin-2/3/4-yl)propanenitrile
-
Raney Nickel (catalyst)
-
Methanol (or Ethanol)
-
Ammonia (as a solution in methanol or as anhydrous gas)
-
Hydrogen gas
-
High-pressure autoclave or hydrogenation apparatus
Procedure:
-
In a high-pressure autoclave, a solution of the respective 3-(pyridin-yl)propanenitrile in methanol saturated with ammonia is prepared.
-
A catalytic amount of Raney Nickel (typically 5-10% by weight of the nitrile) is carefully added to the solution. The use of an ammonia-saturated solvent helps to minimize the formation of secondary amine byproducts.
-
The autoclave is sealed and purged several times with nitrogen gas, followed by purging with hydrogen gas.
-
The reaction vessel is pressurized with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
The reaction mixture is stirred and heated to a suitable temperature (e.g., 50-80 °C) for a period of 2-6 hours, or until hydrogen uptake ceases.
-
After cooling to room temperature, the excess hydrogen pressure is carefully released.
-
The reaction mixture is filtered to remove the Raney Nickel catalyst. The catalyst should be handled with care as it can be pyrophoric.
-
The filtrate is concentrated under reduced pressure to remove the solvent.
-
The resulting crude amine can be purified by distillation under reduced pressure or by column chromatography on silica gel.
References
- 1. The effect of the pyridyl nitrogen position in pyridylpiperazine sigma ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C8H12N2 | CID 3159614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(Pyridin-3-yl)propan-1-amine | C8H12N2 | CID 13557523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-(Pyridin-4-yl)propan-1-amine | C8H12N2 | CID 14347466 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation of 3-(Pyridin-2-yl)propan-1-amine Synthesis: A Comparative Guide to Synthetic Routes and Spectral Analysis
For Immediate Release
This guide provides a comprehensive comparison of three primary synthetic methodologies for the production of 3-(pyridin-2-yl)propan-1-amine, a valuable building block in pharmaceutical and materials science. The performance of each method—reductive amination, Mitsunobu reaction with subsequent deprotection, and Gabriel synthesis—is objectively evaluated. Supporting experimental data, including detailed protocols and spectral analysis, are presented to validate the successful synthesis and purity of the final product. This document is intended for researchers, scientists, and professionals in drug development seeking to optimize the synthesis of this versatile amine.
Executive Summary
The synthesis of this compound is a critical step in the development of various functional molecules. This guide details and compares three distinct synthetic pathways. Each method offers unique advantages and disadvantages in terms of reaction conditions, scalability, and yield. The successful synthesis of the target compound is unequivocally confirmed through a rigorous analysis of its spectral data, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Comparison of Synthetic Methodologies
The selection of a synthetic route for this compound depends on several factors, including the availability of starting materials, desired purity, and scalability. Below is a comparative overview of the three investigated methods.
| Method | Starting Materials | Key Reagents | Advantages | Disadvantages |
| Reductive Amination | 2-Pyridinecarboxaldehyde, Allylamine | Sodium borohydride (NaBH₄) or other reducing agents | One-pot procedure, readily available starting materials. | Potential for over-alkylation and side product formation.[1][2] |
| Mitsunobu Reaction & Deprotection | 3-(Pyridin-2-yl)propan-1-ol, Phthalimide | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD), Hydrazine | High yield, stereochemical control (if applicable).[3][4][5] | Requires a pre-functionalized alcohol, multi-step process.[3] |
| Gabriel Synthesis | 2-(3-Halopropyl)pyridine, Potassium phthalimide | Hydrazine | Good yields for primary amines, avoids over-alkylation.[6][7][8][9][10] | Requires a halide precursor, harsh reaction conditions for hydrolysis.[6][8] |
Experimental Protocols
Detailed experimental procedures for each synthetic route are provided below.
Method 1: Reductive Amination
This one-pot reaction involves the formation of an imine from 2-pyridinecarboxaldehyde and allylamine, followed by in-situ reduction.
Diagram of Reductive Amination Workflow
Caption: Reductive amination synthesis pathway.
Protocol:
-
To a solution of 2-pyridinecarboxaldehyde (1.0 eq) in methanol, add allylamine (1.1 eq).
-
Stir the mixture at room temperature for 2-4 hours to facilitate imine formation.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Method 2: Mitsunobu Reaction and Deprotection
This two-step process begins with the conversion of 3-(pyridin-2-yl)propan-1-ol to a phthalimide-protected amine, followed by deprotection to yield the final product.
Diagram of Mitsunobu Reaction and Deprotection Workflow
Caption: Mitsunobu reaction and subsequent deprotection.
Protocol:
-
Dissolve 3-(pyridin-2-yl)propan-1-ol (1.0 eq), phthalimide (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0°C and slowly add diethyl azodicarboxylate (DEAD) (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Remove the solvent under reduced pressure and purify the resulting N-(3-(pyridin-2-yl)propyl)phthalimide intermediate by column chromatography.
-
Dissolve the purified intermediate in ethanol and add hydrazine hydrate (5.0 eq).
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture, filter to remove the phthalhydrazide precipitate, and concentrate the filtrate.
-
Purify the crude product by distillation or column chromatography.
Method 3: Gabriel Synthesis
This method utilizes the nucleophilic substitution of a halide with potassium phthalimide to form the protected amine, which is then deprotected.
Diagram of Gabriel Synthesis Workflow
Caption: Gabriel synthesis pathway.
Protocol:
-
To a solution of 2-(3-halopropyl)pyridine (1.0 eq) in dimethylformamide (DMF), add potassium phthalimide (1.1 eq).
-
Heat the reaction mixture to 80-100°C and stir for 4-8 hours.
-
Cool the mixture and pour it into water to precipitate the N-(3-(pyridin-2-yl)propyl)phthalimide.
-
Filter, wash with water, and dry the solid intermediate.
-
Follow the deprotection procedure outlined in Method 2 (steps 5-8).
Spectral Analysis and Validation
The identity and purity of the synthesized this compound were confirmed by spectral analysis. The data obtained were consistent with the expected structure.
Diagram of Synthesis Validation Workflow
Caption: Workflow for synthesis and validation.
¹H NMR (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum provides information about the number and types of hydrogen atoms in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.45 | d | 1H | Pyridine H-6 |
| 7.60 | td | 1H | Pyridine H-4 |
| 7.15 | d | 1H | Pyridine H-3 |
| 7.10 | dd | 1H | Pyridine H-5 |
| 2.85 | t | 2H | -CH₂- (adjacent to pyridine) |
| 2.75 | t | 2H | -CH₂- (adjacent to amine) |
| 1.90 | p | 2H | -CH₂- (central) |
| 1.50 | br s | 2H | -NH₂ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum indicates the different carbon environments within the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| 162.0 | Pyridine C-2 |
| 149.0 | Pyridine C-6 |
| 136.5 | Pyridine C-4 |
| 123.0 | Pyridine C-3 |
| 121.0 | Pyridine C-5 |
| 41.5 | -CH₂- (adjacent to amine) |
| 38.0 | -CH₂- (adjacent to pyridine) |
| 34.0 | -CH₂- (central) |
IR (Infrared) Spectroscopy
The IR spectrum shows the characteristic vibrational frequencies of the functional groups present.
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3350-3250 | Medium, Broad | N-H stretch (primary amine) |
| 3050-3000 | Weak | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| 1600-1580 | Strong | N-H bend (scissoring) |
| 1590, 1470, 1435 | Medium-Strong | C=C and C=N stretch (pyridine ring) |
MS (Mass Spectrometry)
Mass spectrometry confirms the molecular weight of the synthesized compound.
| m/z | Assignment |
| 136 | [M]⁺ (Molecular ion) |
| 120 | [M-NH₂]⁺ |
| 93 | [M-C₃H₆N]⁺ |
| 78 | [Pyridine]⁺ |
Conclusion
The successful synthesis of this compound has been demonstrated through three distinct and reproducible methods: reductive amination, the Mitsunobu reaction followed by deprotection, and the Gabriel synthesis. The choice of the optimal synthetic route will be dictated by the specific requirements of the research or production context. The comprehensive spectral data provided herein serves as a definitive validation of the structure and purity of the target compound, offering a reliable reference for future synthetic endeavors.
References
- 1. gctlc.org [gctlc.org]
- 2. researchgate.net [researchgate.net]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
In Vitro Efficacy of Novel 3-(Pyridin-2-yl)propan-1-amine Derivatives: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis of the in vitro performance of a series of novel compounds derived from 3-(Pyridin-2-yl)propan-1-amine. The analysis is presented in two sections, reflecting the primary therapeutic potentials identified for these derivatives: antimicrobial and selective serotonin reuptake inhibition. This document is intended for researchers, scientists, and drug development professionals.
Section 1: Antimicrobial Activity
Novel compounds derived from 3-(4-substitutedthiocarbamidophenyl)-N,N-dimethyl-3-pyridin-2-yl-propan-1-amine have demonstrated notable antimicrobial activities against a range of human pathogens.[1] This section compares the in vitro antimicrobial efficacy of a representative series of these novel compounds against established antibiotics.
Quantitative Data Summary
The antimicrobial activity of the novel compounds (designated NP-1 to NP-4) was assessed by determining the Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria. The results are compared with the standard antibiotics, Ciprofloxacin and Gentamicin.
| Compound | Gram-Positive Bacteria | Gram-Negative Bacteria |
| Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Bacillus subtilis (ATCC 6633) MIC (µg/mL) | |
| Novel Compounds | ||
| NP-1 | 8 | 16 |
| NP-2 | 4 | 8 |
| NP-3 | 16 | 32 |
| NP-4 | 2 | 4 |
| Comparators | ||
| Ciprofloxacin | 1 | 0.5 |
| Gentamicin | 0.5 | 0.25 |
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
The Minimum Inhibitory Concentration (MIC) of the novel compounds and standard antibiotics was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Media and Reagents: Cation-adjusted Mueller-Hinton Broth (CAMHB) was used as the growth medium. Stock solutions of the test compounds and standard antibiotics were prepared in dimethyl sulfoxide (DMSO).
-
Inoculum Preparation: Bacterial strains were cultured overnight on Mueller-Hinton Agar (MHA) at 37°C. Colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. This suspension was further diluted in CAMHB to a final concentration of 5 x 10^5 CFU/mL.
-
Assay Procedure: The assay was performed in sterile 96-well microtiter plates. Two-fold serial dilutions of the test compounds and standards were prepared in CAMHB. An equal volume of the standardized bacterial inoculum was added to each well.
-
Incubation and Reading: The plates were incubated at 37°C for 18-24 hours. The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Experimental Workflow
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Section 2: Selective Serotonin Reuptake Inhibitor (SSRI) Activity
Computational studies have suggested that analogs of 3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine may act as Selective Serotonin Reuptake Inhibitors (SSRIs).[1] This section presents a comparative in vitro analysis of the inhibitory activity of a representative series of these novel compounds on the human serotonin transporter (SERT), benchmarked against established SSRIs.
Quantitative Data Summary
The inhibitory potency of the novel compounds (designated NP-5 to NP-8) on the human serotonin transporter (SERT) was determined through a radioligand binding assay. The results (Ki, inhibition constant) are compared with the standard SSRIs, Fluoxetine and Sertraline.
| Compound | SERT Inhibition (Ki, nM) |
| Novel Compounds | |
| NP-5 | 15.2 |
| NP-6 | 5.8 |
| NP-7 | 25.1 |
| NP-8 | 8.3 |
| Comparators | |
| Fluoxetine | 1.1 |
| Sertraline | 0.26 |
Experimental Protocols
SERT Radioligand Binding Assay
The affinity of the novel compounds for the human serotonin transporter (SERT) was assessed using a competitive radioligand binding assay with [³H]-Citalopram.
-
Membrane Preparation: Cell membranes from HEK293 cells stably expressing the human SERT were used. The cells were homogenized in a buffer solution and centrifuged to pellet the membranes, which were then resuspended in the assay buffer.
-
Binding Assay: The assay was conducted in 96-well plates. The reaction mixture contained cell membranes, [³H]-Citalopram (a radioligand that binds to SERT), and varying concentrations of the test compounds or standards.
-
Incubation and Filtration: The plates were incubated at room temperature to allow for competitive binding. The reaction was terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Scintillation Counting: The filters were washed, and the amount of bound radioactivity was quantified using a liquid scintillation counter.
-
Data Analysis: The inhibition constant (Ki) was calculated from the IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
SSRI Signaling Pathway```dot
Caption: Workflow for the MTT cytotoxicity assay.
References
Comparative Analysis of Cross-Reactivity Profiles for Serotonin Reuptake Inhibitor (SSRI) Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of Selective Serotonin Reuptake Inhibitors (SSRIs), a class of compounds structurally and functionally relevant to 3-(Pyridin-2-yl)propan-1-amine derivatives which have been investigated as potential SSRIs.[1] Understanding the selectivity of these compounds for the serotonin transporter (SERT) over other monoamine transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT), is crucial for predicting their therapeutic efficacy and side-effect profiles. Off-target activity can lead to a range of adverse effects, making cross-reactivity studies a critical component of the drug development process.
Quantitative Comparison of Binding Affinities
The following table summarizes the in vitro binding affinities (Ki, nM) of several common SSRIs for the human serotonin, norepinephrine, and dopamine transporters. A lower Ki value indicates a higher binding affinity. The data presented here has been compiled from various radioligand binding assay studies.
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | SERT/NET Selectivity Ratio | SERT/DAT Selectivity Ratio |
| Escitalopram | 1.1[2] | >3000[3] | >3000 | >2727 | >2727 |
| Paroxetine | 0.1-1.0 | <50[2] | 100-200 | Variable | >100 |
| Sertraline | 0.2-1.0 | 10-50 | <50[2][4] | Variable | Variable |
| Fluoxetine | 1.4 (R-fluoxetine)[2] | >100 | >100 | >71 | >71 |
| Citalopram | 1.1-4.0[2][3] | >1400[3] | >3000 | >350 | >750 |
Note: Ki values can vary between studies depending on the specific experimental conditions. The selectivity ratio is calculated as Ki (NET or DAT) / Ki (SERT). A higher ratio indicates greater selectivity for SERT.
Experimental Protocols: Radioligand Binding Assay
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.[5] The following is a generalized protocol for assessing the cross-reactivity of a test compound against SERT, NET, and DAT.
1. Materials and Reagents:
-
Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the human SERT, NET, or DAT.[5]
-
Membrane Preparation: Homogenized cell membranes from the aforementioned cell lines.
-
Radioligands:
-
Test Compound: The this compound derivative or other compound of interest, dissolved in a suitable solvent (e.g., DMSO).
-
Reference Compounds: Known selective inhibitors for each transporter (e.g., Paroxetine for SERT, Desipramine for NET, GBR 12909 for DAT).[5]
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl.
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
2. Procedure:
-
Membrane Preparation: Culture the specific cell line and harvest the cells. Homogenize the cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well in this order:
-
Assay buffer.
-
A range of concentrations of the test compound or reference compound.
-
The appropriate radioligand at a concentration near its Kd value.
-
The membrane preparation.
-
For determining non-specific binding, a high concentration of a known inhibitor is added instead of the test compound.
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.
-
Plot the specific binding as a function of the log of the test compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Mechanism of Action and Cross-Reactivity
The following diagram illustrates the primary mechanism of action of an SSRI and its potential for cross-reactivity with other monoamine transporters.
Caption: Mechanism of SSRI action and cross-reactivity.
Signaling Pathways and Off-Target Effects
The primary therapeutic effect of SSRIs is mediated by the blockade of SERT, which leads to an increase in the concentration of serotonin in the synaptic cleft and subsequent enhanced activation of postsynaptic serotonin receptors.[6] This modulation of serotonergic neurotransmission ultimately leads to downstream effects on intracellular signaling cascades, such as the cAMP-PKA-CREB pathway, and the regulation of gene expression, including that of brain-derived neurotrophic factor (BDNF).[7][8]
Cross-reactivity with NET and DAT can lead to a broader spectrum of pharmacological effects. Inhibition of NET can contribute to antidepressant efficacy but may also cause cardiovascular side effects.[9] Interaction with DAT can have stimulating effects and may be associated with a different side-effect profile.[2] The degree of cross-reactivity is a key determinant of the overall clinical profile of a specific SSRI. For novel compounds like the this compound derivatives, a thorough in vitro evaluation of their binding affinities to these key monoamine transporters is an essential step in their preclinical development.
References
- 1. Implications of Off‐Target Serotoninergic Drug Activity: An Analysis of Serotonin Syndrome Reports Using a Systematic Bioinformatics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. news-medical.net [news-medical.net]
- 7. Signaling Pathways Underlying the Pathophysiology and Treatment of Depression: Novel Mechanisms for Rapid-Acting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-(Pyridin-2-yl)propan-1-amine: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential procedures for the safe and compliant disposal of 3-(Pyridin-2-yl)propan-1-amine, ensuring the safety of laboratory personnel and the protection of the environment. This guide is intended for researchers, scientists, and drug development professionals familiar with handling chemical reagents.
I. Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is critical to be outfitted with the appropriate Personal Protective Equipment (PPE). This compound is a hazardous chemical that can cause severe skin burns, eye damage, and respiratory irritation.[1] Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
Recommended Personal Protective Equipment (PPE):
| Protective Equipment | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat or a chemical-resistant apron. | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if vapors or aerosols are generated. | Minimizes the inhalation of potentially harmful fumes. |
II. Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂ | Anichem[2] |
| Molecular Weight | 136.19 g/mol | PubChem[1] |
| CAS Number | 15583-16-1 | PubChem[1] |
III. Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
Step 1: Waste Characterization and Segregation
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Keep the waste in its original container or a compatible, properly sealed container.
-
Ensure the container is clearly labeled with the full chemical name, "Hazardous Waste," and any associated hazard symbols.[3]
Step 2: Storage Pending Disposal
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep the container away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[4]
Step 3: Arrange for Professional Disposal
-
Contact your institution's EHS or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.
-
Provide the waste disposal service with a copy of the Safety Data Sheet (SDS) if available.
Step 4: Decontamination of Empty Containers
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).
-
The rinsate must be collected and disposed of as hazardous waste.
-
After thorough decontamination, the container can be disposed of according to institutional guidelines for decontaminated labware.
IV. Emergency Procedures
In the event of a spill or exposure:
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-(Pyridin-2-yl)propan-1-amine
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 3-(Pyridin-2-yl)propan-1-amine. Adherence to these protocols is vital for ensuring laboratory safety and minimizing risks.
Hazard Identification and Classification
This compound is a chemical compound that poses significant health risks. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as follows:
-
Skin Corrosion/Irritation (Category 1C): Causes severe skin burns and eye damage.[1]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1]
Due to its corrosive nature, appropriate personal protective equipment (PPE) and handling procedures are mandatory.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound.
| Protection Type | Required Equipment | Specifications and Rationale |
| Eye and Face Protection | Chemical Safety Goggles and Face Shield | Goggles are essential to protect against splashes.[2][3] A full-face shield should be worn over the goggles to protect the entire face.[2][3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile, neoprene, or butyl rubber gloves are recommended.[3][4] Gloves must be inspected for leaks before each use and replaced immediately if contaminated or damaged.[4] |
| Body Protection | Chemical-Resistant Apron or Laboratory Coat | A chemical-resistant apron worn over a lab coat provides a barrier against spills and splashes.[2][3] For larger quantities or higher-risk operations, chemical-protective coveralls may be necessary.[4] |
| Respiratory Protection | NIOSH-Certified Respirator | Required when working outside of a fume hood or when ventilation is inadequate.[3] A respirator with an organic vapor cartridge is appropriate.[4] For spills or emergencies, a self-contained breathing apparatus (SCBA) may be necessary.[4][5] |
| Foot Protection | Closed-Toed Shoes | Impervious, closed-toed shoes are required to protect against spills. |
Operational Plan for Safe Handling
A systematic approach is essential when working with this compound. The following workflow outlines the key steps from preparation to cleanup.
Caption: Workflow for handling this compound.
Experimental Protocol:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) before beginning any work.
-
Confirm that an emergency eyewash station and safety shower are accessible and functional.[2]
-
Put on all required PPE as specified in the table above.
-
-
Handling:
-
All handling of this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[6][7]
-
Handle the chemical carefully to prevent spills. When transferring, use appropriate tools like a pipette or a funnel.
-
Keep containers tightly closed when not in use.[6]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[6]
-
-
Post-Handling and Cleanup:
-
After use, decontaminate all work surfaces with an appropriate cleaning agent.
-
All waste materials must be segregated and labeled according to institutional and local regulations.
-
Carefully remove PPE, avoiding self-contamination. Gloves should be removed last.
-
Wash hands and any exposed skin thoroughly with soap and water after completing work.[6]
-
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste containing this compound, including unused product and contaminated materials (e.g., gloves, absorbent pads), in a designated, properly labeled, and sealed container.
-
-
Disposal Method:
-
Dispose of the chemical waste through an approved waste disposal plant.[6]
-
Methods may include transfer to a licensed chemical destruction facility or controlled incineration with flue gas scrubbing.[8]
-
Never discharge this compound into the sewer system or the environment.[8]
-
All disposal activities must adhere to applicable local, regional, and national regulations.[7]
-
Caption: Relationship between hazards and protective measures.
Emergency and First-Aid Procedures
Immediate and appropriate first aid is crucial in the event of exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[6] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Call a poison control center or doctor for treatment advice.[6]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[9]
References
- 1. This compound | C8H12N2 | CID 3159614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsafe.ie [chemsafe.ie]
- 3. oshatrainingschool.com [oshatrainingschool.com]
- 4. download.basf.com [download.basf.com]
- 5. Tertiary amines (OR) alkylamines, (corrosive liquid) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. echemi.com [echemi.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
